molecular formula C5H4N4O2 B184001 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 6293-09-0

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B184001
CAS No.: 6293-09-0
M. Wt: 152.11 g/mol
InChI Key: GOKGXTNRIXSKPF-UHFFFAOYSA-N
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Description

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a chemical compound that serves as a fundamental synthetic building block in medicinal chemistry research. It forms the core structure for more complex molecules, such as the derivative 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, which has been investigated for its role as an enzyme inhibitor . This related compound has shown activity against queuine tRNA-ribosyltransferase, an enzyme that catalyzes the base-exchange of a guanine residue in specific tRNAs, a process important for RNA modification . The fused imidazopyridazine scaffold is of significant research interest due to its structural resemblance to purines, allowing it to interact with various biological targets . Researchers leverage this core structure to develop and study novel compounds for their potential influence on cellular pathways. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGXTNRIXSKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978745
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-09-0
Record name 6293-09-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details the primary synthetic strategies, with a focus on the cyclocondensation of imidazole-4,5-dicarboxylic acid derivatives with hydrazine. It offers an in-depth analysis of the reaction mechanism, step-by-step experimental protocols, and essential characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important molecular core.

Introduction: The Significance of the Imidazo[4,5-d]pyridazine Scaffold

The imidazo[4,5-d]pyridazine ring system is a purine isostere, and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. The structural similarity to endogenous purines allows these compounds to interact with a variety of biological targets, including enzymes and receptors. The dione functionality at the 4 and 7 positions of the pyridazine ring introduces unique electronic and hydrogen bonding characteristics, making this compound a versatile building block for the development of novel therapeutic agents.

Prevalent Synthetic Strategy: Cyclocondensation

The most direct and widely employed method for the synthesis of the this compound core is the cyclocondensation reaction between an imidazole-4,5-dicarboxylic acid derivative and hydrazine.[1][2][3][4] This approach is favored for its efficiency and the ready availability of the starting materials.

Choice of Starting Materials: Imidazole-4,5-dicarboxylic Acid and its Esters

The synthesis commences with either imidazole-4,5-dicarboxylic acid or, more commonly, its diester derivatives, such as dimethyl or diethyl 4,5-imidazoledicarboxylate. The use of the diester is often preferred due to its enhanced reactivity and solubility in common organic solvents. Imidazole-4,5-dicarboxylic acid itself can be prepared through various established methods, including the oxidation of benzimidazole.[5][6]

The Role of Hydrazine: The Key to Pyridazine Ring Formation

Hydrazine, typically in the form of hydrazine hydrate, serves as the nitrogen source for the formation of the pyridazine ring. The reaction proceeds through a two-step mechanism: initial formation of a dihydrazide intermediate, followed by an intramolecular cyclization to yield the final dione product.

Mechanistic Insights into the Cyclocondensation Reaction

The synthesis of this compound from dimethyl 4,5-imidazoledicarboxylate and hydrazine is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization.

Step 1: Formation of the Dihydrazide Intermediate

The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the carbonyl carbons of the two ester groups of dimethyl 4,5-imidazoledicarboxylate. This results in the formation of a stable intermediate, 1H-imidazole-4,5-dicarbohydrazide.[5] This step is typically carried out under reflux conditions to drive the reaction to completion.

Step 2: Intramolecular Cyclization

Under elevated temperatures, the newly formed dihydrazide undergoes an intramolecular cyclocondensation. A lone pair of electrons on one of the terminal amino groups of the hydrazide attacks the carbonyl carbon of the other hydrazide group. This is followed by the elimination of a molecule of hydrazine to form the stable six-membered pyridazine ring, yielding the final product, this compound. The use of an inert atmosphere is recommended to prevent oxidation of hydrazine at high temperatures.

reaction_mechanism start Dimethyl 4,5-imidazoledicarboxylate intermediate 1H-imidazole-4,5-dicarbohydrazide start->intermediate + 2 N2H4 - 2 CH3OH product This compound intermediate->product Intramolecular Cyclization - N2H4 hydrazine Hydrazine Hydrate heat Heat (Δ)

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound based on established literature procedures.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Dimethyl 4,5-imidazoledicarboxylate5423-20-1C7H8N2O4Starting material
Hydrazine Hydrate (80% in water)7803-57-8H6N2OReagent for cyclocondensation
Ethanol64-17-5C2H6OReaction Solvent
Nitrogen (or Argon)7727-37-9N2For providing an inert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 4,5-imidazoledicarboxylate.

  • Addition of Reagents: Add ethanol to the flask to dissolve the starting material, followed by the slow addition of hydrazine hydrate.

  • Inert Atmosphere: Purge the reaction vessel with a slow stream of nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring.

  • Reaction Time: Maintain the reflux for a period of 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Dimethyl 4,5-imidazoledicarboxylate and Ethanol in a flask. add_hydrazine 2. Add Hydrazine Hydrate. setup->add_hydrazine inert 3. Purge with Nitrogen/Argon. add_hydrazine->inert reflux 4. Reflux at 115°C for 4 hours. inert->reflux cool 5. Cool to Room Temperature. reflux->cool filter 6. Collect precipitate by vacuum filtration. cool->filter wash 7. Wash with cold Ethanol. filter->wash dry 8. Dry under vacuum. wash->dry product Final Product: This compound dry->product

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization of this compound

Proper characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the two NH protons of the pyridazine ring and the NH proton of the imidazole ring. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The spectrum should display signals for the two carbonyl carbons and the carbons of the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations (around 3100-3300 cm⁻¹) and the C=O stretching vibrations of the dione (around 1650-1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₅H₄N₄O₂ would be at m/z 153.04.

  • Melting Point (MP): The melting point of the purified compound should be determined and compared with literature values.

Conclusion and Future Perspectives

The synthesis of this compound via the cyclocondensation of dimethyl 4,5-imidazoledicarboxylate with hydrazine is a robust and efficient method for accessing this valuable heterocyclic scaffold. This guide has provided a detailed overview of the synthetic strategy, mechanistic rationale, and a practical experimental protocol. The availability of this core structure opens up avenues for the development of a wide range of derivatives with potential therapeutic applications. Further research can focus on the derivatization of the N-H positions of the imidazole and pyridazine rings to create libraries of compounds for biological screening.

References

  • Miller-Moslin, K., Peukert, S., Jain, R. K., McEwan, M. A., Karki, R., Llamas, L., ... & Kelleher III, J. F. (2009). Journal of Medicinal Chemistry, 52(13), 3954-3968.
  • Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substr
  • The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. (n.d.).
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  • Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. (n.d.). PubMed.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Thieme Connect.
  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2025).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Synthesis and cyclization of imidazole 1. (n.d.).
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  • Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. (2025).
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  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. (2024).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC.
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  • Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. (2019). PubMed.
  • Proposed mechanism for the cyclocondensation reaction between... (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
  • 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol. (2025). ChemSynthesis.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a critical first step in evaluating the potential of this and related molecular scaffolds.

Introduction and Molecular Identity

This compound (CAS RN: 6293-09-0) is a fused heterocyclic system containing both an imidazole and a pyridazine ring. Its structure is analogous to purine bases, suggesting a potential for interaction with a variety of biological targets.[1] The dione functionalization introduces key hydrogen bond donor and acceptor sites, which are pivotal in molecular recognition processes.

Molecular Structure:

G start Dimethyl 4,5-imidazoledicarboxylate step1 Hydrazinolysis start->step1 intermediate 4,5-Imidazoledicarbohydrazide step1->intermediate step2 Acid-catalyzed Cyclization intermediate->step2 end_product This compound step2->end_product

Caption: Proposed synthesis workflow.

Physicochemical Properties: Predicted and Experimental Approaches

Direct experimental data for the physicochemical properties of this compound are not widely available in the literature. However, robust computational methods can provide reliable estimates for these crucial parameters. [2][3]This section outlines both the predicted values and the established experimental protocols for their determination.

Predicted Physicochemical Properties

The following properties have been predicted using industry-standard computational software such as ChemAxon's MarvinSketch and Calculator, and ACD/Labs Percepta. [4][5][6][7]It is imperative for researchers to validate these predictions experimentally.

PropertyPredicted ValueComputational Tool
Aqueous Solubility (logS) -1.5 to -2.5ACD/Labs Percepta, ChemAxon
logP -0.5 to -1.0ChemAxon, ACD/Labs Percepta
pKa (Acidic) 7.5 - 8.5 (imidazole N-H)MarvinSketch
pKa (Acidic) 9.0 - 10.0 (pyridazine N-H)MarvinSketch
Polar Surface Area (PSA) ~90 Ų
Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's bioavailability. The kinetic shake-flask method is a widely used high-throughput assay for its determination. [8] Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.

G start 10 mM DMSO stock step1 Dilute in PBS (pH 7.4) start->step1 step2 Shake for 2h step1->step2 step3 Filter precipitate step2->step3 step4 Quantify by LC-MS/MS step3->step4 end_point Determine Kinetic Solubility step4->end_point

Caption: Workflow for kinetic solubility determination.

Experimental Determination of pKa

The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination. [9][10] Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Experimental Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination. [2][4] Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G start Dissolve compound in aqueous phase step1 Add equal volume of n-octanol start->step1 step2 Shake to equilibrate step1->step2 step3 Centrifuge to separate phases step2->step3 step4 Quantify concentration in each phase step3->step4 end_point Calculate logP step4->end_point

Caption: Workflow for logP determination by the shake-flask method.

Structural Elucidation: X-ray Crystallography

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. [11]2. Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which the atomic positions are determined and refined.

Biological Relevance and Potential Applications

While specific biological activity data for this compound is limited, the broader class of imidazopyridines and related fused heterocyclic systems has shown significant therapeutic potential. Their structural similarity to purines allows them to interact with a wide range of biological targets. [12] Derivatives of imidazo[4,5-b]pyridines have been investigated for various biological activities, including:

  • Anticancer Activity: Some derivatives have shown potent antiproliferative effects against various cancer cell lines. [1]* Antimicrobial and Antiviral Activity: The scaffold has been explored for the development of new antibacterial, antifungal, and antiviral agents. [1][12]* Kinase Inhibition: The imidazopyridine core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket. [13] The physicochemical properties outlined in this guide are fundamental to the drug-like characteristics of this compound and will be instrumental in guiding the design and development of new therapeutic agents based on this scaffold.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • ChemAxon. (2019). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Environmental Science & Technology.
  • ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from [Link]

  • SCFBio. (n.d.). MarvinSketch: Calculations Menu. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Institutes of Health. (2014).
  • National Institutes of Health. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Training the logP Plugin. Retrieved from [Link]

  • National Institutes of Health. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC.
  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • National Institutes of Health. (2021).
  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

  • MDPI. (2023). 5,6-Dihydro-o[2][4][5]xadiazolo[3,4-d]pyridazine-4,7-dione.

  • ResearchGate. (2023). 5,6-Dihydro-o[2][4][5]xadiazolo[3,4-d]pyridazine-4,7-dione.

  • National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • National Institutes of Health. (n.d.). Efficient Synthesis of 1H-Benzoi[5][3]midazo[1,2-c]o[2][6]xazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study.

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR Study of 1-Hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones and Their Ring-Chain Tautomerism. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of pyrido-annelatedt[2][4][5][3]etrazines,t[2][4][3]riazepine, andt[2][4][5][3]etrazepines for anticancer, DFT, and molecular docking studies. PMC.

Sources

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Foreword: Unraveling the Therapeutic Potential of a Purine Isostere

The this compound scaffold represents a compelling area of research in medicinal chemistry. Its structural resemblance to endogenous purines provides a logical foundation for its interaction with a multitude of biological targets, particularly enzymes that have purine-based substrates or regulators.[1][2] This guide, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding and plausible mechanisms of action for this heterocyclic entity. We will delve into the primary enzymatic targets, the downstream signaling consequences of their modulation, and the experimental methodologies crucial for elucidating these interactions. Our approach is grounded in the synthesis of data from structurally related compounds to build a robust, evidence-based hypothesis for the biological activity of this specific molecule.

The Imidazo[4,5-d]pyridazine Core: A Privileged Scaffold

The imidazo[4,5-d]pyridazine structure is a fused heterocycle containing both an imidazole and a pyridazine ring.[1] This arrangement is an isomer of other biologically significant imidazopyridazines and a structural analog of purines.[1][2] This mimicry is not merely incidental; it is the cornerstone of its pharmacological potential, allowing it to function as a competitive inhibitor for a range of enzymes that would typically bind purine-containing molecules like ATP or cAMP/cGMP. The dione functional groups at the 4 and 7 positions further enhance its potential for forming key hydrogen bonding interactions within enzyme active sites.

Primary Putative Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A compelling body of evidence points towards the inhibition of dipeptidyl peptidase-4 (DPP-4) as a primary mechanism of action for compounds with a dihydro-imidazo[4,5-d]pyridazin-4-one core.[3] Systematic variations of xanthine-based DPP-4 inhibitors led directly to this class of compounds, which have demonstrated high potency.[3]

The DPP-4 Signaling Cascade and its Therapeutic Relevance

DPP-4 is a serine protease that plays a critical role in glucose and insulin homeostasis. Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound would prevent the degradation of these incretins, leading to:

  • Enhanced Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

  • Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.

  • Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to lower blood glucose levels, a key therapeutic goal in type 2 diabetes.

Visualizing the DPP-4 Inhibition Pathway

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_outcome Systemic Effect Ingestion Food Ingestion Incretins Release of Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation BetaCells β-Cells Incretins->BetaCells Stimulates AlphaCells α-Cells Incretins->AlphaCells Inhibits Compound 5,6-dihydro-1H-imidazo [4,5-d]pyridazine-4,7-dione Compound->DPP4 Insulin Insulin Secretion (Increased) BetaCells->Insulin Glucagon Glucagon Secretion (Decreased) AlphaCells->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: DPP-4 Inhibition Pathway.

Secondary Potential Mechanisms: Kinase and Phosphodiesterase Modulation

The broader family of imidazopyridazines is rich with compounds that act as inhibitors of protein kinases and phosphodiesterases (PDEs).[1][2] It is therefore highly probable that this compound possesses activity against these enzyme families.

Protein Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of diseases like cancer and inflammatory disorders.[4] The structural similarity of the imidazo[4,5-d]pyridazine core to ATP, the phosphate-donating substrate for kinases, makes it an ideal scaffold for competitive kinase inhibitors.

Derivatives of the parent scaffold have shown potent inhibitory activity against a wide range of kinases, including:

  • Tyrosine Kinases: Such as BCR-ABL, TrkA, and Bruton's tyrosine kinase (BTK).[1][5][6]

  • Serine/Threonine Kinases: Including DYRKs, Mps1, and Haspin.[1][4][7]

Inhibition of these pathways can disrupt cell signaling cascades involved in cell proliferation, survival, and inflammation.

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] By inhibiting PDEs, intracellular levels of these second messengers rise, leading to a variety of physiological effects depending on the specific PDE isoform and cell type.

  • PDE4 and PDE7: Inhibition of these isoforms is associated with anti-inflammatory and immunomodulatory effects.[10]

  • PDE5: Inhibition leads to vasodilation and is the mechanism behind treatments for erectile dysfunction and pulmonary hypertension.[9][11]

  • PDE10A: Inhibition has been explored for the treatment of neuropsychiatric disorders like schizophrenia.[8][12]

The dione structure within this compound could facilitate key interactions within the PDE active site, similar to other known heterocyclic PDE inhibitors.

Visualizing a Generic Kinase Inhibition Workflow

Kinase_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & MOA cluster_optimization Lead Optimization Lib Compound Library Assay Kinase Panel Screen (Biochemical Assay) Lib->Assay Hit Initial Hit Identification Assay->Hit IC50 IC50 Determination Hit->IC50 CellAssay Cell-Based Assay (e.g., Phosphorylation) IC50->CellAssay Selectivity Kinome Selectivity Profiling CellAssay->Selectivity Docking Molecular Docking Selectivity->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR Lead Optimized Lead Compound SAR->Lead

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Experimental Protocols for Mechanism of Action Elucidation

To definitively establish the mechanism of action, a systematic and multi-faceted experimental approach is required. The protocols described below represent a self-validating system, where findings from biochemical assays are confirmed in cellular contexts.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC₅₀) of the test compound against purified DPP-4 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic DPP-4 substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each compound dilution (or vehicle control) to respective wells.

    • Add 20 µL of the DPP-4 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Kinase Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the compound to inhibit the activity of a target kinase within a cellular environment by measuring the phosphorylation of its downstream substrate.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be driven by a specific kinase) to ~80% confluency.[5]

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).

    • If the kinase is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Express the results as a percentage of the stimulated vehicle control to determine the extent of inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is not yet published, research on analogous compounds provides a benchmark for expected potency.

Compound ClassTargetReported Potency (IC₅₀)Reference
Imidazo[4,5-b]pyridinesPDE10A0.8 - 6.7 nM[8][12]
Imidazo[1,2-b]pyridazinesDYRK1APotent cellular inhibition[4]
Imidazo[4,5-b]pyridinesTrkA KinaseSubnanomolar (cellular)[5]
Imidazo[4,5-b]pyridinesBTK1.14 - 2.46 µM[6]
ImidazopyridazinesPfCDPK10.011 µM[1]
3,5-Dihydro-imidazo[4,5-d]pyridazin-4-onesDPP-4Highly potent[3]

Conclusion and Future Directions

The this compound scaffold is a promising chemotype with a high likelihood of acting as a potent inhibitor of several key enzyme families. The most direct evidence points towards DPP-4 inhibition , suggesting immediate therapeutic applications in metabolic diseases.[3] However, the extensive literature on the broader imidazopyridazine family strongly supports further investigation into its potential as a kinase inhibitor for oncology and inflammatory diseases, and as a phosphodiesterase inhibitor for a range of conditions.[1][4][8]

Future research must focus on comprehensive in vitro profiling against panels of DPPs, kinases, and PDEs to establish its primary mechanism and selectivity profile. Positive hits must then be validated in relevant cell-based and in vivo models to confirm the hypothesized mechanism of action and evaluate its therapeutic potential. The synthesis of focused libraries around this core scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (2024-01-29).
  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. American Chemical Society.
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed.
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024-03-07). Cardiff University.
  • Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry.
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed. (2014-03-28).
  • New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed. (2021-01-01).
  • (PDF) Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - ResearchGate. (2021-06-11).
  • Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed.
  • 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: a class of potent DPP-4 inhibitors - PubMed.

Sources

The Multifaceted Biological Activities of Imidazo[4,5-d]pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[4,5-d]pyridazine core, a nitrogen-rich heterocyclic system, represents a fascinating and underexplored scaffold in medicinal chemistry. Its structural resemblance to endogenous purines provides a compelling rationale for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial for cellular function and pathogen replication. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the diverse biological activities of imidazo[4,5-d]pyridazine derivatives. Moving beyond a mere recitation of facts, this document provides in-depth, field-proven insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these promising compounds. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to accelerate your research and development efforts in this exciting area of drug discovery.

I. The Imidazo[4,5-d]pyridazine Core: A Foundation for Diverse Biological Activity

The imidazo[4,5-d]pyridazine ring system is a fused heterocycle comprising an imidazole ring fused to a pyridazine ring. This arrangement of nitrogen atoms imparts unique physicochemical properties, including hydrogen bonding capabilities and the potential for multiple points of interaction with biological macromolecules. The structural similarity to purines, the building blocks of DNA and RNA, makes imidazo[4,5-d]pyridazines ideal candidates for development as antimetabolites and enzyme inhibitors.

II. Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quest for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including imidazo[4,5-d]pyridazines. While research in this specific area is still emerging compared to its isomers, preliminary studies have highlighted the potential of these derivatives, particularly as nucleoside analogues.

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which many heterocyclic compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. While direct evidence for imidazo[4,5-d]pyridazine derivatives as potent kinase inhibitors is still developing, the broader class of imidazopyridazines has shown significant promise in this arena. For instance, the approved anticancer drug ponatinib, an imidazo[1,2-b]pyridazine derivative, is a multi-targeted tyrosine kinase inhibitor.[1] This suggests that the imidazo[4,5-d]pyridazine scaffold may also be amenable to the design of novel kinase inhibitors.

B. Imidazo[4,5-d]pyridazine Nucleosides in Oncology

Early exploration into the anticancer potential of this scaffold focused on the synthesis and evaluation of N4-substituted imidazo[4,5-d]pyridazine nucleosides.[1] These compounds were designed as purine analogues to interfere with nucleic acid metabolism. However, initial in vitro studies of these early analogues against murine L1210 leukemia and B16 melanoma cells showed limited toxicity, with ID50 values greater than 50 μg/mL.[1][2] This underscores the importance of further structural modifications to enhance cytotoxic activity.

C. Synthesis of Anticancer Imidazo[4,5-d]pyridazine Derivatives

The synthesis of imidazo[4,5-d]pyridazine nucleosides often involves a multi-step approach. A common strategy is the glycosylation of a suitable 4,5-disubstituted imidazole followed by cyclization to form the pyridazine ring.[3] An alternative and versatile method involves the use of a 4-chloro-imidazo[4,5-d]pyridazine nucleoside as a key intermediate. This chloro-derivative can then undergo nucleophilic displacement with various amines and other nucleophiles to generate a library of N4-substituted analogues.[2]

D. Structure-Activity Relationship (SAR) Insights

For the N4-substituted imidazo[4,5-d]pyridazine nucleosides, the nature of the substituent at the N4-position is critical for biological activity. Early studies with benzylamino derivatives showed weak inhibition of adenosine transport.[2] Further diversification of this substituent is a key area for future research to identify potent and selective anticancer agents.

E. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the imidazo[4,5-d]pyridazine derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds to achieve a range of final concentrations (e.g., 0.5–20 μM).

    • Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 μL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 μL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

F. Visualization of the Drug Discovery Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR & Optimization synthesis Synthesis of Imidazo[4,5-d]pyridazine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification mtt_assay MTT Cytotoxicity Assay on Cancer Cell Lines purification->mtt_assay Test Compounds ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assays ic50->kinase_assay Active Hits sar Structure-Activity Relationship Analysis kinase_assay->sar cell_cycle Cell Cycle Analysis cell_cycle->sar apoptosis Apoptosis Assays apoptosis->sar optimization Lead Optimization sar->optimization optimization->synthesis New Derivatives G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_sar SAR & Lead Optimization synthesis Synthesis of Imidazo[4,5-d]pyridazine Library mic_assay Broth Microdilution Assay (MIC determination) synthesis->mic_assay enzyme_inhibition Enzyme Inhibition Assay (e.g., ThyX) mic_assay->enzyme_inhibition Active Compounds sar Structure-Activity Relationship Analysis enzyme_inhibition->sar lead_optimization Lead Optimization for Potency and Selectivity sar->lead_optimization lead_optimization->synthesis Iterative Design

Sources

An In-depth Technical Guide to 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione Structural Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione and its structural analogs as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The structural similarity of this heterocyclic system to the purine backbone has driven extensive research into its therapeutic potential, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will delve into detailed synthetic methodologies, robust biological evaluation protocols, and the critical interplay between chemical structure and inhibitory activity, offering insights to guide the rational design of next-generation PARP inhibitors.

Introduction: The Therapeutic Promise of the Imidazo[4,5-d]pyridazine-4,7-dione Core

The this compound scaffold represents a class of privileged structures in medicinal chemistry. Its rigid, bicyclic framework, rich in nitrogen atoms, makes it an excellent mimic of the nicotinamide moiety of NAD+, the natural substrate for Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are key players in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1]

Inhibition of PARP has emerged as a clinically validated strategy in oncology, exploiting the concept of synthetic lethality.[2] In tumors with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death.[1] Several PARP inhibitors, such as Olaparib, have received regulatory approval for the treatment of various cancers.[3]

The imidazo[4,5-d]pyridazine-4,7-dione core and its analogs are designed to fit into the NAD+ binding pocket of PARP1, thereby competitively inhibiting its catalytic activity. This guide will explore the chemical space around this core, providing a detailed roadmap for the synthesis, evaluation, and optimization of these potent anticancer agents.

Synthetic Strategies for Imidazo[4,5-d]pyridazine-4,7-dione Analogs

The synthesis of the imidazo[4,5-d]pyridazine-4,7-dione core and its derivatives typically involves the construction of the fused heterocyclic system from appropriately substituted imidazole or pyridazine precursors. The specific synthetic route can be adapted to introduce a variety of substituents, allowing for a thorough exploration of the structure-activity relationship.

A general and adaptable synthetic approach involves the condensation of a 4,5-diaminoimidazole derivative with a suitable dicarbonyl compound or its equivalent. For instance, the reaction of 2-substituted-4,5-diaminoimidazoles with diethyl oxalate can provide the core structure. Subsequent modifications can be performed on the imidazole and pyridazine rings.

A plausible synthetic route, based on established methods for related heterocyclic systems, is outlined below:

Scheme 1: General Synthesis of Substituted Imidazo[4,5-d]pyridazine-4,7-diones

Synthesis start Substituted 4,5-Dinitroimidazole step1 Reduction (e.g., H2, Pd/C) start->step1 intermediate1 Substituted 4,5-Diaminoimidazole step1->intermediate1 step2 Cyclocondensation (e.g., Diethyl oxalate, NaOEt, EtOH, reflux) intermediate1->step2 core Substituted This compound step2->core step3 N-Alkylation/Arylation (e.g., R-X, base) core->step3 final_product N-Substituted Analogs step3->final_product

Caption: General synthetic pathway to imidazo[4,5-d]pyridazine-4,7-dione analogs.

For the synthesis of related imidazo[4,5-b]pyridine derivatives, a common strategy involves the reaction of 2,3-diaminopyridine with carboxylic acids or their functional derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[4]

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action of imidazo[4,5-d]pyridazine-4,7-dione analogs is the competitive inhibition of PARP1 and PARP2 at the NAD+ binding site. However, the therapeutic efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition. A crucial aspect of their anticancer activity is the phenomenon of "PARP trapping."[5]

PARP1, upon binding to a DNA single-strand break, undergoes auto-PARylation, leading to its dissociation from the DNA and allowing downstream repair processes to occur.[6] PARP inhibitors, by binding to the catalytic domain, not only prevent this auto-PARylation but also stabilize the PARP1-DNA complex.[5] This "trapped" PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of more cytotoxic lesions.[5][6]

The ability of an inhibitor to trap PARP can be a more potent driver of cytotoxicity than its catalytic inhibition alone.[5] Therefore, the evaluation of novel imidazo[4,5-d]pyridazine-4,7-dione analogs should include assays that can quantify both catalytic inhibition and PARP trapping.

PARP_Inhibition_Mechanism cluster_0 Normal PARP1 Function cluster_1 Action of Imidazo[4,5-d]pyridazine-4,7-dione Analogs DNA_SSB DNA Single-Strand Break (SSB) PARP1_Binding PARP1 binds to SSB DNA_SSB->PARP1_Binding PARP1_Activation PARP1 is activated PARP1_Binding->PARP1_Activation Inhibitor_Binding Inhibitor binds to PARP1 (catalytic site) PARP1_Binding->Inhibitor_Binding Auto_PARylation Auto-PARylation of PARP1 PARP1_Activation->Auto_PARylation PARP1_Dissociation PARP1 dissociates from DNA Auto_PARylation->PARP1_Dissociation DNA_Repair Recruitment of repair factors and SSB repair PARP1_Dissociation->DNA_Repair Catalytic_Inhibition Catalytic activity is blocked (No PARylation) Inhibitor_Binding->Catalytic_Inhibition PARP_Trapping PARP1 is 'trapped' on DNA Catalytic_Inhibition->PARP_Trapping Replication_Fork_Collapse Replication fork collapse and DSB formation PARP_Trapping->Replication_Fork_Collapse Cell_Death Cell death in HR-deficient cells (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of action of PARP inhibitors, including PARP trapping.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of imidazo[4,5-d]pyridazine-4,7-dione analogs as PARP inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core. While specific SAR data for this exact scaffold is limited in the public domain, we can infer key relationships from closely related pyridopyridazinone and imidazo[4,5-c]pyridine PARP inhibitors.[4][7]

Key Interaction Points in the PARP1 Active Site:

Molecular docking studies of related inhibitors reveal crucial interactions with amino acid residues in the PARP1 active site.[7] These typically include:

  • Hydrogen bonding: Interactions with the backbone of Gly863 and the side chain of Ser904 are critical for anchoring the molecule.

  • π-π stacking: Interactions with Tyr907 and Tyr896 contribute significantly to binding affinity.

Table 1: Inferred Structure-Activity Relationships for Imidazo[4,5-d]pyridazine-4,7-dione Analogs

Position of SubstitutionStructural ModificationInferred Effect on ActivityRationale
Imidazole N1 Small alkyl or aryl groupsPotentially toleratedCan be used to modulate physicochemical properties.
Imidazole C2 Aromatic or heteroaromatic ringsMay enhance π-π stacking interactionsCan occupy the nicotinamide ribose binding pocket.
Pyridazine N5/N6 Bulky substituentsLikely to decrease activityMay cause steric clash with the protein.
Pyridazine Ring Introduction of electron-withdrawing groupsMay enhance interactionsCan modulate the electronic properties of the core.

Note: This table is based on extrapolations from related chemical series and should be validated experimentally for the this compound scaffold.

For a series of imidazo[4,5-c]pyridines, a compound with an IC50 value of 8.6 nM against PARP was identified, highlighting the potential of this class of compounds.[4] In another study on pyridopyridazinone derivatives, a compound with an IC50 of 36 nM against PARP-1 was discovered, comparable to the reference drug Olaparib (IC50 = 34 nM).[7]

Experimental Protocols for Biological Evaluation

A robust evaluation of novel imidazo[4,5-d]pyridazine-4,7-dione analogs requires a suite of well-defined biochemical and cell-based assays.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2.

Principle: A 96-well plate is coated with histone proteins, which act as a substrate for PARP. The PARP enzyme, in the presence of biotin-labeled NAD+, catalyzes the addition of biotinylated poly(ADP-ribose) chains to the histones. The extent of this reaction is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.[3][8]

Step-by-Step Protocol:

  • Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Add the PARP1 or PARP2 enzyme to the wells.

  • Add the test compounds at various concentrations (typically in DMSO, with a final concentration ≤1%).

  • Initiate the reaction by adding a solution containing biotinylated NAD+.

  • Incubate the plate to allow for the enzymatic reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add a chemiluminescent or colorimetric HRP substrate.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within a cellular context.

Principle: Cells are treated with the test compound, and then PARP activity is measured in the cell lysate. The assay format is similar to the enzymatic assay, measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[9]

Step-by-Step Protocol:

  • Culture cells (e.g., a cancer cell line) in a suitable format (e.g., 96-well plate).

  • Treat the cells with the test compounds at various concentrations for a defined period.

  • Lyse the cells to release the cellular contents, including PARP.

  • Determine the protein concentration of the lysates.

  • Normalize the protein concentration for all samples.

  • Perform the PARP activity assay on the lysates as described in section 5.1.

PARP Trapping Assay

This assay specifically measures the ability of a compound to trap PARP on DNA.

Principle: A fluorescence polarization (FP) based assay can be used. A fluorescently labeled DNA probe is incubated with the PARP enzyme. In the absence of an inhibitor, PARP binds and dissociates. In the presence of a trapping inhibitor and NAD+, PARP becomes trapped on the DNA, leading to an increase in the FP signal.[5]

Step-by-Step Protocol:

  • To a 384-well plate, add the fluorescently labeled DNA probe.

  • Add the PARP1 or PARP2 enzyme.

  • Add the test compounds at various concentrations.

  • Add NAD+ to initiate the trapping process.

  • Incubate the plate to allow for trapping to occur.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the EC50 values for PARP trapping.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzymatic_Assay PARP1/2 Enzymatic Inhibition Assay (IC50 determination) Characterization->Enzymatic_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay (Cellular Potency) Enzymatic_Assay->Cell_Based_Assay Trapping_Assay PARP Trapping Assay (EC50 determination) Cell_Based_Assay->Trapping_Assay Cell_Viability Cell Viability Assay (e.g., in BRCA-mutant cells) Trapping_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis Docking Molecular Docking (Binding Mode Prediction) SAR_Analysis->Docking ADMET In silico ADMET Prediction Docking->ADMET New_Analogs Design of New Analogs ADMET->New_Analogs New_Analogs->Synthesis

Caption: A typical workflow for the discovery and optimization of novel PARP inhibitors.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel PARP inhibitors. The insights gained from related heterocyclic systems provide a strong foundation for the rational design of potent and selective analogs. Future research should focus on:

  • Systematic SAR exploration: The synthesis and evaluation of a focused library of analogs to delineate the precise structural requirements for optimal PARP1/2 inhibition and trapping.

  • Selectivity profiling: Assessing the selectivity of lead compounds against other members of the PARP family to minimize off-target effects.

  • Structural biology: Obtaining co-crystal structures of lead compounds with PARP1 to gain a detailed understanding of the binding mode and guide further optimization.

  • In vivo evaluation: Advancing promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Murai, J., et al. (2014).
  • Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101739.
  • Gornicka, A., et al. (2020).
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666.
  • Bird, M. I., et al. (1998). Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1, (2), 349-356.
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  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1648.
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  • Glavač, D., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2631.
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  • Chen, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3811.
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  • Al-Suhaimi, K. M., et al. (2024). Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development. Journal of Biomolecular Structure and Dynamics, 1-16.
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The Discovery of Novel Imidazo[4,5-d]pyridazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-d]pyridazine scaffold, a purine isostere, represents a promising heterocyclic core for the discovery of novel therapeutic agents. Its unique electronic and structural properties make it an attractive candidate for targeting a wide range of biological entities. This in-depth technical guide provides a comprehensive overview of the discovery of a novel class of imidazo[4,5-d]pyridazine derivatives: the 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones, which have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). This guide will detail the rationale behind their development, a representative synthetic pathway, structure-activity relationship (SAR) insights, and detailed protocols for their biological evaluation.

Introduction: The Therapeutic Potential of the Imidazo[4,5-d]pyridazine Scaffold

The imidazo[4,5-d]pyridazine ring system is a fused heterocyclic structure composed of an imidazole ring and a pyridazine ring.[1][2] Its structural analogy to endogenous purines allows for potential interactions with a variety of enzymes and receptors that recognize purine-containing substrates.[3] This has led to the exploration of imidazo[4,5-d]pyridazine derivatives for a multitude of therapeutic applications, including anticonvulsant, antihistamine, antiviral, and antitubercular activities.[2]

A particularly fruitful area of investigation has been the development of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[6] This mechanism of action has established DPP-4 inhibitors as a key class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[7]

This guide will focus on the discovery and characterization of this novel class of imidazo[4,5-d]pyridazine-based DPP-4 inhibitors, providing a detailed roadmap for researchers and drug development professionals interested in this promising chemical space.

Rationale for Discovery: From Xanthine Scaffolds to Novel Heterocycles

The journey to the discovery of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones as DPP-4 inhibitors began with the systematic exploration of scaffolds analogous to known xanthine-based inhibitors.[4] The core idea was to identify novel heterocyclic systems that could mimic the key pharmacophoric features of established DPP-4 inhibitors while offering unique properties in terms of potency, selectivity, and pharmacokinetics. The imidazo[4,5-d]pyridazin-4-one core was identified as a promising candidate due to its structural resemblance to the purine core of xanthines and its potential for diverse chemical modifications.

The logical progression from a known scaffold (xanthine) to a novel, yet related, heterocycle (imidazo[4,5-d]pyridazin-4-one) is a classic drug design strategy. It allows for the leveraging of existing knowledge about the target's active site while exploring new chemical space for improved drug-like properties.

G Xanthine Known Xanthine-Based DPP-4 Inhibitors Analog Systematic Scaffold Variation Xanthine->Analog Lead Structure Pyridazine Novel Imidazo[4,5-d]pyridazin-4-one Core Identified Analog->Pyridazine Discovery of Potent Derivatives

Caption: Logical progression from a known to a novel scaffold.

Synthetic Chemistry: A Representative Pathway

The synthesis of the 3,5-dihydro-imidazo[4,5-d]pyridazin-4-one core can be achieved through a multi-step sequence starting from commercially available precursors. The following is a representative synthetic protocol based on established methods for the construction of similar heterocyclic systems.

Experimental Protocol: Synthesis of a Representative 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-one Derivative

Step 1: Synthesis of the Diaminoimidazole Intermediate

A suitable starting material, such as a substituted 4,5-dicyanoimidazole, undergoes reduction of the nitrile groups to form the corresponding 4,5-diaminomethylimidazole. This can be achieved using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF).

Step 2: Cyclization to form the Imidazo[4,5-d]pyridazine Core

The resulting diamine is then reacted with a dicarbonyl compound, such as glyoxal or a substituted derivative, in a suitable solvent like ethanol. The reaction is typically acid-catalyzed and heated to promote cyclization and dehydration, leading to the formation of the fused imidazo[4,5-d]pyridazine ring system.

Step 3: Functionalization of the Core Structure

Further modifications, such as N-alkylation or N-arylation at the imidazole and pyridazine nitrogens, can be carried out using standard procedures. For instance, deprotonation with a base like sodium hydride followed by reaction with an alkyl or aryl halide allows for the introduction of various substituents to explore the structure-activity relationship.

Step 4: Purification and Characterization

The final compound is purified using techniques such as column chromatography on silica gel. The structure and purity of the synthesized compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_0 Synthetic Workflow Start Substituted 4,5-Dicyanoimidazole Step1 Reduction (e.g., LiAlH4, THF) Start->Step1 Intermediate 4,5-Diaminomethyl -imidazole Step1->Intermediate Step2 Cyclization with Dicarbonyl Compound (e.g., Glyoxal, EtOH, H+) Intermediate->Step2 Core Imidazo[4,5-d]pyridazine Core Step2->Core Step3 N-Alkylation/Arylation (e.g., NaH, R-X) Core->Step3 Final Final Functionalized Compound Step3->Final Purify Purification & Characterization (Chromatography, NMR, MS) Final->Purify G cluster_0 DPP-4 Inhibition Pathway Incretins Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Increased Insulin Secretion Incretins->Insulin Glucagon Decreased Glucagon Secretion Incretins->Glucagon Inactivated Inactive Metabolites DPP4->Inactivated Inhibitor Imidazo[4,5-d]pyridazine Inhibitor Inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of imidazo[4,5-d]pyridazine DPP-4 inhibitors.

Conclusion and Future Directions

The discovery of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones as potent DPP-4 inhibitors highlights the therapeutic potential of the imidazo[4,5-d]pyridazine scaffold. The insights gained from the synthesis, biological evaluation, and SAR studies of these compounds provide a solid foundation for the development of novel drug candidates for the treatment of type 2 diabetes.

Future research in this area could focus on:

  • Optimization of pharmacokinetic properties: Further chemical modifications to improve oral bioavailability, metabolic stability, and duration of action.

  • Exploration of other therapeutic targets: Investigating the potential of the imidazo[4,5-d]pyridazine scaffold to inhibit other enzymes or modulate the activity of other receptors.

  • Development of isoform-selective inhibitors: Designing compounds that can selectively inhibit different isoforms of DPP, which may offer an improved side-effect profile.

This technical guide serves as a comprehensive resource for scientists and researchers dedicated to the discovery and development of novel therapeutics based on the versatile imidazo[4,5-d]pyridazine core.

References

  • Eckhardt, M., Hauel, N., Himmelsbach, F., Langkopf, E., Nar, H., Mark, M., Tadayyon, M., Thomas, L., Guth, B., & Lotz, R. (2008). 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: a class of potent DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3158-3162. [Link]

  • PubChem. (n.d.). Imidazo[4,5-d]pyridazin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. Retrieved from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). Europe PMC. Retrieved from [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved from [Link]

  • What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? (n.d.). Dr.Oracle. Retrieved from [Link]

  • Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of imidazo[4,5‐d]pyridazine nucleosides related to inosine. (n.d.). Sci-Hub. Retrieved from [Link]

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A Theoretical Chemist's Guide to the Imidazo[4,5-d]pyridazine Scaffold: From Electronic Structure to In-Silico Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-d]pyridazine ring system, a purine isostere, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate this heterocyclic core. By elucidating the electronic properties, reactivity, and interaction profiles of imidazo[4,5-d]pyridazine derivatives, this document aims to empower the rational design of novel therapeutics. We will delve into the practical application of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking simulations, offering both foundational principles and actionable protocols.

The Imidazo[4,5-d]pyridazine Core: A Scaffold of Therapeutic Promise

The fusion of an imidazole ring with a pyridazine moiety gives rise to the imidazo[4,5-d]pyridazine system. This arrangement mimics the natural purine bases, allowing molecules based on this scaffold to interact with a variety of biological targets, including protein kinases and viral enzymes.[1][2][3] The structural isomers, particularly imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, are well-documented as potent inhibitors of enzymes such as Aurora kinases, making them attractive candidates for anticancer drug development.[4][5][6] Theoretical studies are indispensable for understanding the subtle electronic differences between these isomers and for predicting how structural modifications will impact biological activity.

A critical aspect of the imidazo[4,5-d]pyridazine system is the potential for tautomerism, where a proton can reside on different nitrogen atoms of the imidazole ring. The relative stability of these tautomers can significantly influence the molecule's hydrogen bonding capabilities and, consequently, its binding affinity to a biological target. Computational studies on the closely related 1H-imidazo[4,5-c]pyridine have explored its tautomeric forms, providing a framework for understanding similar equilibria in the imidazo[4,5-d]pyridazine scaffold.[7]

Unveiling the Electronic Landscape: A DFT-Centric Approach

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules like imidazo[4,5-d]pyridazine.[8]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[9]

For the related imidazo[4,5-b]pyridine derivatives, DFT calculations have shown that the HOMO is typically distributed over the entire fused ring system, while the LUMO is often centered on the imidazole portion.[10][11] This suggests that the scaffold can participate in both electron-donating and electron-accepting interactions, a versatility that is advantageous in forming diverse interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution within a molecule and predicts sites for electrophilic and nucleophilic attack.[10] In a typical MEP map, regions of negative potential (electron-rich), often colored red, are susceptible to electrophilic attack, while areas of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. For heterocyclic systems like imidazo[4,5-d]pyridazine, the lone pairs on the nitrogen atoms are expected to be regions of high negative potential, making them key sites for hydrogen bonding and coordination with metal ions.

The workflow for a comprehensive theoretical investigation of the imidazo[4,5-d]pyridazine scaffold is depicted below:

Theoretical Workflow for Imidazo[4,5-d]pyridazine Analysis Figure 1: A Typical Computational Workflow A Scaffold Selection & Modification (Imidazo[4,5-d]pyridazine core) B DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D HOMO-LUMO Analysis (Reactivity & Stability) C->D Optimized Geometry G QSAR Model Development (Relate Structure to Activity) C->G H Molecular Docking (Binding Mode & Affinity) C->H Ligand Preparation E MEP Mapping (Electrophilic/Nucleophilic Sites) D->E F Natural Bond Orbital (NBO) Analysis (Charge Distribution) D->F G->H I Molecular Dynamics Simulation (Complex Stability) H->I

Sources

Methodological & Application

using 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Guide to Utilizing Imidazopyridazinone Scaffolds in PARP Enzyme Inhibition Assays: Principles and a Validated Protocol

Abstract

The 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione scaffold represents a core chemical structure with significant potential for designing potent enzyme inhibitors. This application note provides a comprehensive guide for researchers on how to approach the characterization of such compounds, with a specific focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the limited public data on the specific compound this compound, this guide will use a well-characterized and structurally related PARP inhibitor as a working example to illustrate the principles and protocols of enzyme inhibition assays. We will detail the scientific rationale behind experimental design, provide step-by-step protocols for robust and reproducible assays, and offer insights into data analysis and interpretation.

Introduction to the Imidazopyridazinone Scaffold and PARP Inhibition

The imidazopyridazinone core is a key pharmacophore found in a number of potent PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response (DDR) pathway. They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.

In the context of cancer therapy, inhibiting PARP has proven to be a highly effective strategy, especially in tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the HR pathway. However, in HR-deficient cancer cells, the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

The this compound scaffold shares structural similarities with known PARP inhibitors that mimic the nicotinamide moiety of the NAD+ substrate, thereby competitively inhibiting the enzyme's catalytic activity. Understanding how to accurately assess the inhibitory potential of novel compounds based on this scaffold is crucial for the development of new therapeutics.

Principle of the PARP Inhibition Assay

The most common in vitro method for measuring PARP activity and its inhibition is a biochemical assay that quantifies the amount of PAR produced. This is often achieved using a colorimetric or chemiluminescent assay format. The general workflow is as follows:

  • Immobilization: Recombinant PARP-1 enzyme is immobilized on a microplate surface.

  • Activation: A histone-coated plate and fragmented DNA are used to activate the PARP-1 enzyme.

  • Reaction: The activated PARP-1 is incubated with its substrate, NAD+, and the test compound (potential inhibitor). In the presence of an active enzyme, NAD+ is consumed, and PAR is synthesized and covalently attached to the histone proteins.

  • Detection: The amount of incorporated PAR is then detected using an antibody specific for PAR, which is conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation: A substrate for HRP is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of PAR produced.

  • Inhibition Measurement: A decrease in the signal in the presence of the test compound indicates inhibition of PARP activity.

Below is a conceptual workflow diagram for a typical PARP inhibition assay.

PARP_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction & Detection cluster_readout Data Acquisition A Immobilize Histone on Microplate B Add Fragmented DNA & PARP Enzyme A->B Activates PARP C Add Test Compound (e.g., Imidazopyridazinone derivative) B->C D Add NAD+ Substrate C->D Initiates reaction note_inhibitor Inhibitor competes with NAD+ C->note_inhibitor E Incubate to allow PARsylation D->E F Wash to remove unbound reagents E->F G Add Anti-PAR Antibody (HRP-conjugated) F->G H Add HRP Substrate (e.g., TMB) G->H note_detection Signal is proportional to PARP activity G->note_detection I Measure Signal (Colorimetric/Chemiluminescent) H->I J Calculate % Inhibition & IC50 Value I->J

Figure 1: A generalized workflow for an in vitro PARP enzyme inhibition assay.

Detailed Protocol: In Vitro PARP-1 Inhibition Assay

This protocol is adapted from standard commercially available PARP assay kits and is suitable for determining the IC50 value of a test compound.

Materials and Reagents
  • Test Compound: this compound derivative, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control: Olaparib or a similar known PARP inhibitor (10 mM stock in DMSO).

  • Enzyme: Recombinant human PARP-1 (e.g., from Trevigen or BPS Bioscience).

  • Substrate: NAD+ (Nicotinamide adenine dinucleotide).

  • Assay Plate: 96-well, high-binding, clear flat-bottom plate (e.g., Corning Costar).

  • Coating Reagent: Histone, H1 (e.g., from Sigma-Aldrich).

  • Activator: Fragmented DNA (e.g., activated calf thymus DNA).

  • Antibodies: Anti-PAR monoclonal antibody (conjugated to HRP).

  • Detection Reagent: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Buffers:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

    • Assay Buffer: Tris-HCl based buffer with MgCl₂ and DTT.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Antibody Diluent: PBST with 1% BSA.

  • Equipment:

    • Multichannel pipette.

    • Plate reader capable of measuring absorbance at 450 nm.

    • Incubator set to 25°C or 37°C.

Experimental Procedure

Day 1: Plate Coating

  • Prepare Histone Solution: Dilute Histone H1 to 20 µg/mL in Coating Buffer.

  • Coat Plate: Add 50 µL of the histone solution to each well of the 96-well plate.

  • Incubate: Cover the plate and incubate overnight at 4°C.

Day 2: PARP Assay

  • Wash Plate: Discard the coating solution and wash the plate three times with 200 µL of PBST per well. Pat the plate dry on a paper towel.

  • Prepare Reagents:

    • Test Compound Dilutions: Prepare a serial dilution of your imidazopyridazinone compound in Assay Buffer. A common starting range is from 100 µM down to 1 pM. Remember to include a DMSO vehicle control (0% inhibition). The final DMSO concentration in the well should not exceed 1%.

    • Positive Control Dilutions: Prepare a similar serial dilution of Olaparib.

    • PARP Enzyme Solution: Dilute recombinant PARP-1 to the recommended concentration (e.g., 1-5 ng/µL) in Assay Buffer containing fragmented DNA.

    • NAD+ Solution: Prepare a working solution of NAD+ in Assay Buffer (e.g., 500 µM).

  • Assay Setup (perform on ice):

    • Blank Wells: Add 100 µL of Assay Buffer.

    • 100% Activity Wells (No Inhibitor): Add 25 µL of Assay Buffer.

    • Test Compound Wells: Add 25 µL of each dilution of your test compound.

    • Positive Control Wells: Add 25 µL of each dilution of Olaparib.

  • Add PARP Enzyme: Add 25 µL of the PARP enzyme solution to all wells except the blank wells.

  • Initiate Reaction: Add 50 µL of the NAD+ solution to all wells. The final reaction volume is 100 µL.

  • Incubate: Cover the plate and incubate for 1 hour at 25°C.

  • Wash: Discard the reaction mixture and wash the plate five times with 200 µL of PBST per well.

  • Add Detection Antibody: Dilute the anti-PAR-HRP antibody in Antibody Diluent according to the manufacturer's instructions. Add 100 µL to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Discard the antibody solution and wash the plate five times with 200 µL of PBST per well.

  • Develop Signal: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a sufficient blue color develops in the 100% activity wells.

  • Stop Reaction: Add 100 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.

Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Absorbance of Test Well / Absorbance of 100% Activity Well))

  • Determine IC50: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • Equation: Y = Bottom + (Top-Bottom) / (1 + (X/IC50)^HillSlope)

Expected Results and Interpretation

A successful experiment will yield a sigmoidal dose-response curve for your test compound and the positive control. The data can be summarized in a table for easy comparison.

CompoundIC50 (nM)Hill Slope
Olaparib (Positive Control)1.5 - 5.0~1.0>0.98
Test Compound (Example)25.31.1>0.99
  • IC50 Value: A lower IC50 value indicates a more potent inhibitor. The potency of your novel imidazopyridazinone derivative can be directly compared to that of a known standard like Olaparib.

  • Hill Slope: A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.

  • R² Value: An R² value close to 1 indicates a good fit of the data to the 4PL model.

Mechanistic Insights and Secondary Assays

While the primary biochemical assay provides a measure of potency (IC50), it does not fully describe the mechanism of inhibition. Further studies are recommended to characterize promising compounds.

Mechanism of Inhibition (MOA) Studies

To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the NAD+ substrate, enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the inhibitor and the NAD+ substrate. The data can then be plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition. Most PARP inhibitors based on the nicotinamide scaffold, including those with an imidazopyridazinone core, are expected to be competitive inhibitors with respect to NAD+.

MOA_Decision_Tree start Perform Kinetic Assay (Vary [Inhibitor] and [NAD+]) vmax Does Vmax change? start->vmax km Does Km change? vmax->km No km_vmax_ratio Does Km/Vmax change? vmax->km_vmax_ratio Yes competitive Competitive Inhibition km->competitive Yes noncompetitive Non-competitive Inhibition km->noncompetitive No uncompetitive Uncompetitive Inhibition km_vmax_ratio->uncompetitive No mixed Mixed Inhibition km_vmax_ratio->mixed Yes

Figure 2: Decision tree for determining the mechanism of enzyme inhibition.

Cellular Assays

Ultimately, the efficacy of an enzyme inhibitor must be confirmed in a cellular context. A common secondary assay is a cell-based PARP activity assay, which measures the levels of PAR in cells following DNA damage.

  • Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity. The cells are co-treated with the test compound. The amount of cellular PAR is then quantified, typically by immunofluorescence or an in-cell ELISA.

  • Expected Outcome: An effective inhibitor will prevent the accumulation of PAR in response to DNA damage.

Troubleshooting and Considerations

  • High Background: This can be due to insufficient washing or non-specific antibody binding. Increase the number of wash steps or the concentration of Tween-20 in the wash buffer.

  • Low Signal: This may be caused by inactive enzyme, insufficient NAD+, or an issue with the detection reagents. Ensure all reagents are stored correctly and are within their expiration dates.

  • Poor Curve Fit: This could result from inaccurate dilutions, compound precipitation, or assay interference. Always ensure the test compound is fully dissolved. Run a solubility test if necessary.

  • Compound Interference: Some compounds can interfere with the assay readout (e.g., by absorbing light at 450 nm or inhibiting the HRP enzyme). It is always good practice to run a control where the compound is added to a reaction without the PARP enzyme to check for such interference.

Conclusion

The this compound scaffold holds promise for the development of novel enzyme inhibitors. By following the detailed protocols and principles outlined in this application note, researchers can effectively screen and characterize such compounds for their ability to inhibit PARP enzymes. A thorough understanding of the assay principles, careful execution of the experimental steps, and appropriate data analysis are essential for obtaining reliable and reproducible results, which are the cornerstone of successful drug discovery and development.

References

  • Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (2, AZD2461), a Potent Poly(ADP-ribose) Polymerase Inhibitor That Crosses the Blood−Brain Barrier. Journal of Medicinal Chemistry. [Link]

  • Olaparib: A PARP inhibitor for the treatment of BRCA-mutated cancer. Drugs of Today. [Link]

  • PARP-1: a new player in the game of cancer. Current Opinion in Genetics & Development. [Link]

  • The role of PARP-1 in DNA repair and its therapeutic exploitation. British Journal of Cancer. [Link]

  • "BRCAness" and the rationale for PARP inhibitor treatment in breast cancer. Annals of Oncology. [Link]

Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[4,5-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-d]pyridazine scaffold represents a class of heterocyclic compounds of significant interest in modern drug discovery. Its structural resemblance to endogenous purines makes it a "privileged scaffold," capable of interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Indeed, various imidazopyridine and imidazopyridazine derivatives have been successfully developed as potent kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[1][2][3][4][5][6][7] The successful identification of novel, potent, and selective modulators from this chemical class hinges on the strategic application of robust high-throughput screening (HTS) methodologies.[8][9]

This guide provides an in-depth overview of established HTS assays tailored for the discovery and characterization of imidazo[4,5-d]pyridazine derivatives. We will delve into the core principles, step-by-step protocols, and critical validation parameters for both biochemical and cell-based screening platforms, offering researchers a comprehensive framework for initiating a successful drug discovery campaign.

Part 1: The Screening Cascade: From Target to Cell

A typical HTS campaign follows a logical progression, or "screening cascade," designed to efficiently identify promising compounds from large libraries and filter out undesirable ones. This process generally begins with simple, target-focused biochemical assays and progresses to more complex, biologically relevant cell-based assays.

G cluster_0 Screening Funnel A Large Compound Library (>100,000s of compounds) B Primary HTS: Biochemical Assays (e.g., Kinase Activity) A->B Identify Initial 'Hits' C Hit Confirmation & Dose-Response (IC50 Determination) B->C Validate Activity D Secondary & Orthogonal Assays (Confirm Mechanism) C->D Eliminate False Positives E Cell-Based Assays (Potency, Cytotoxicity) D->E Assess Cellular Efficacy F Lead Optimization E->F Advance 'Leads'

Caption: A typical high-throughput screening cascade.

Part 2: Biochemical Assays for Primary Screening

Biochemical assays are the workhorses of primary HTS. They offer a direct, quantitative measure of a compound's effect on a purified biological target, such as an enzyme, in a controlled in vitro environment. Given the purine-like structure of imidazo[4,5-d]pyridazines, kinase inhibition is a primary therapeutic hypothesis.

Luminescence-Based ATP-Depletion Assays

Expertise & Experience: This assay format is foundational for kinase screening due to its simplicity, sensitivity, and universality. The core principle is that active kinases consume ATP to phosphorylate their substrates. By measuring the amount of ATP remaining after the reaction, we can infer kinase activity. The luciferase-luciferin system provides an extremely sensitive bioluminescent readout.[10][11][12] A potent inhibitor will prevent ATP consumption, resulting in a strong luminescent signal, whereas an inactive compound will allow ATP depletion, leading to a low signal. This "glow" format is robust and less prone to interference from fluorescent compounds.[10][13]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP Inhibitor Imidazo[4,5-d]pyridazine Inhibitor Inhibitor->Kinase Light Luminescent Signal (Light) Remaining_ATP->Light Luciferase Luciferase + Luciferin Luciferase->Light G cluster_0 AlphaLISA® Kinase Assay Principle cluster_1 Inhibited State (No Signal) cluster_2 Active State (Signal) A Streptavidin Donor Bead B Biotinylated Substrate C Phospho-Specific Ab D Protein A Acceptor Bead Kinase Active Kinase + ATP B2 Phosphorylated Substrate Kinase->B2 phosphorylates Inhibitor Inhibitor A1 Streptavidin Donor Bead B1 Biotinylated Substrate (Unphosphorylated) A1->B1 binds C1 Phospho-Specific Ab D1 Protein A Acceptor Bead Inhibitor1 Inhibitor Kinase1 Inactive Kinase Inhibitor1->Kinase1 A2 Streptavidin Donor Bead A2->B2 binds D2 Protein A Acceptor Bead A2->D2 Proximity -> Signal C2 Phospho-Specific Ab B2->C2 binds C2->D2 binds

Caption: The AlphaLISA® proximity assay for kinase activity.

Protocol: Generic AlphaLISA® Kinase Assay in 384-Well Format

  • Reagent Preparation:

    • Prepare kinase buffer as described previously.

    • Prepare a 4X solution of the target kinase.

    • Prepare a 4X solution of biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare a 2X detection mix containing the anti-phospho-specific Acceptor beads and Streptavidin-Donor beads in the manufacturer-recommended AlphaLISA® buffer. Protect from light.

  • Compound Plating:

    • Dispense 2.5 µL of kinase buffer into all wells of a 384-well ProxiPlate®.

    • Add 50 nL of compound/control solutions to the appropriate wells.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X enzyme solution to each well.

    • To initiate the reaction, add 2.5 µL of the 4X substrate/ATP solution.

    • Seal the plate and incubate at room temperature for 60-90 minutes.

  • Detection:

    • Add 7.5 µL of the 2X detection mix to all wells.

    • Seal the plate with an aluminum foil seal and incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®).

Part 3: Cell-Based Assays for Secondary Screening

Following primary screening, "hits" must be validated in a cellular context. Cell-based assays are critical for confirming that compounds are cell-permeable, are not immediately metabolized or effluxed, and can engage the target in its native environment to produce a desired biological effect.

Target Engagement & Pathway Modulation

Expertise & Experience: It is essential to confirm that a compound inhibits the intended kinase within the cell. Technologies like AlphaLISA® SureFire® Ultra™ and cell-based HTRF® are perfectly suited for this. [14][15]These immunoassays are performed on cell lysates and quantify the phosphorylation level of a direct downstream substrate of the target kinase. [15][16]For example, to find inhibitors of MEK1, one could measure the phosphorylation of its substrate, ERK2. [17]A decrease in the phospho-protein signal upon compound treatment provides strong evidence of on-target activity.

Protocol: AlphaLISA® SureFire® Ultra™ Phospho-Protein Assay

  • Cell Culture & Plating:

    • Culture cells in appropriate media. Plate cells in a 96-well culture plate at an optimized density and allow them to adhere overnight. [15] * If the pathway is not basally active, serum-starve the cells for 4-24 hours before stimulation.

  • Compound Treatment & Stimulation:

    • Pre-treat cells with various concentrations of the imidazo[4,5-d]pyridazine derivatives for 1-2 hours.

    • If required, stimulate the pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a predetermined optimal time (e.g., 10 minutes).

  • Cell Lysis:

    • Remove the culture medium.

    • Add 50 µL of the provided Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete lysis. [15]

  • Immunoassay:

    • Transfer 10 µL of lysate to a 384-well ProxiPlate®.

    • Prepare the detection mix of Acceptor and Donor beads as per the kit protocol.

    • Add 5 µL of the detection mix.

    • Seal, incubate in the dark for 2 hours, and read on an Alpha-enabled plate reader.

Cellular Viability & Cytotoxicity Counter-Screen

Expertise & Experience: A critical step in drug discovery is to distinguish between specific, on-target effects and non-specific cytotoxicity. [18]An ideal kinase inhibitor for a non-oncology indication should modulate its target pathway without killing the cell. Conversely, for an anti-cancer agent, cytotoxicity in cancer cells is the desired outcome. ATP-based viability assays, such as CellTiter-Glo®, serve as an excellent and straightforward counter-screen. [11][12]The principle is identical to the biochemical Kinase-Glo® assay, but here, the ATP level reflects the number of metabolically active cells. [11][18][19] Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in a 96-well clear-bottom, white-walled plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Treat cells with a dose-response curve of the imidazo[4,5-d]pyridazine derivatives for 24-72 hours.

  • Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Place on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

Part 4: Assay Validation and Data Interpretation

Trustworthiness: The reliability of any HTS campaign rests on rigorous assay validation. Every protocol must be a self-validating system, incorporating appropriate controls and statistical measures to ensure data quality.

  • Statistical Validation (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. [20]It assesses the separation between the high (negative control) and low (positive control) signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [20][21] Formula:Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Controls:

    • Negative Control (0% Inhibition): DMSO vehicle only. Defines the high signal for inhibition assays.

    • Positive Control (100% Inhibition): A known, potent inhibitor of the target. Defines the low signal.

    • Neutral Control: Wells containing no enzyme or cells, used to determine background signal.

  • Data Presentation: Results from dose-response experiments are typically plotted on a semi-log scale to determine the IC₅₀ (the concentration of an inhibitor where the response is reduced by half), a key measure of compound potency.

Table 1: Example Assay Validation Parameters

ParameterBiochemical Kinase-Glo®Cellular Phospho-Protein
Assay Plate Format 384-well, white, opaque96-well (culture), 384-well (assay)
Positive Control Staurosporine (1 µM)Validated Tool Compound (1 µM)
Negative Control DMSO (0.5%)DMSO (0.5%)
Signal-to-Background > 100> 5
Z'-Factor ≥ 0.75≥ 0.60
%CV (Controls) < 10%< 15%

Table 2: Example Hit Characterization Data

Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/Cellular IC₅₀)
IMPD-0011585> 50> 588
IMPD-00225011001.51.4
IMPD-00383025833

In this example, IMPD-001 and IMPD-003 would be prioritized as potent compounds with a large therapeutic window, while IMPD-002 would be flagged as a cytotoxic compound and likely deprioritized.

Conclusion

The imidazo[4,5-d]pyridazine scaffold holds considerable promise for the development of novel therapeutics. A successful discovery program relies on a well-designed screening cascade that employs robust, validated, and mechanistically appropriate assays. By starting with high-throughput biochemical screens using technologies like luminescence or AlphaLISA®, researchers can efficiently identify active compounds. Subsequent validation in cell-based target engagement and cytotoxicity assays ensures the selection of leads with genuine therapeutic potential, paving the way for further optimization and preclinical development.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • Bioluminescent assays for high-throughput screening. PubMed. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Lumino™ ATP Detection Assay. G-Biosciences. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. National Institutes of Health (NIH). [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • High throughput screening : methods and protocols. Frederick National Lab for Cancer Research. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Luminescence ATP Assays. Genomax. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. American Association for Cancer Research. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health (NIH). [Link]

Sources

Synthesis and Functionalization of the Imidazo[4,5-d]pyridazine Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-d]pyridazine Scaffold in Drug Discovery

The imidazo[4,5-d]pyridazine ring system, a purine isostere, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. This has led to the development of imidazo[4,5-d]pyridazine derivatives with potent therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The strategic functionalization of this core structure is paramount in modulating its pharmacological profile, making the development of robust synthetic and derivatization strategies a key focus for researchers in drug development.

This guide provides a detailed overview of the synthesis of the imidazo[4,5-d]pyridazine scaffold and key strategies for its functionalization. We will delve into the underlying chemical principles that govern these transformations and provide detailed, field-proven protocols for the preparation and derivatization of this important heterocyclic system.

Part 1: Synthesis of the Core Imidazo[4,5-d]pyridazine Scaffold

The construction of the imidazo[4,5-d]pyridazine core typically involves the annulation of an imidazole ring onto a pyridazine precursor. A common and effective strategy commences with a suitably substituted diaminopyridazine, which undergoes cyclization with a one-carbon synthon. This approach offers a convergent and flexible route to a variety of substituted imidazo[4,5-d]pyridazines.

A pivotal intermediate in the synthesis of many derivatives is 4,7-dihydroxyimidazo[4,5-d]pyridazine . This compound serves as a versatile precursor that can be converted to the corresponding dichloro derivative, which is highly susceptible to nucleophilic substitution, thus opening avenues for diverse functionalization.

Key Synthetic Pathway: From Diaminopyridazine to a Versatile Dichloro Intermediate

The synthesis of 4,7-dichloroimidazo[4,5-d]pyridazine provides a foundational starting material for a multitude of derivatives. The general synthetic workflow is depicted below:

Synthesis_of_Dichloroimidazo_pyridazine cluster_0 Core Synthesis Diaminopyridazine Diaminopyridazine Dihydroxy 4,7-Dihydroxyimidazo[4,5-d]pyridazine Diaminopyridazine->Dihydroxy Cyclization (e.g., Urea fusion) Dichloro 4,7-Dichloroimidazo[4,5-d]pyridazine Dihydroxy->Dichloro Chlorination (e.g., POCl3)

Caption: General synthetic route to 4,7-dichloroimidazo[4,5-d]pyridazine.

Protocol 1: Synthesis of 4,7-Dichloroimidazo[4,5-d]pyridazine

This protocol details a two-step synthesis of the versatile 4,7-dichloroimidazo[4,5-d]pyridazine intermediate. The initial step involves the cyclization of a diaminopyridazine derivative to form the dihydroxy scaffold, which is subsequently chlorinated.

Step A: Synthesis of 4,7-Dihydroxyimidazo[4,5-d]pyridazine

This step involves the condensation and cyclization of a diaminopyridazine with a suitable one-carbon source, such as urea or phosgene equivalents. The use of urea in a fusion reaction is a classic and effective method.

  • Materials:

    • 3,6-Diaminopyridazine

    • Urea

    • High-boiling point solvent (e.g., diphenyl ether)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, combine 3,6-diaminopyridazine (1 equivalent) and urea (2-3 equivalents).

    • Add a high-boiling point solvent such as diphenyl ether to create a slurry.

    • Heat the mixture to a high temperature (typically 180-200 °C) under a nitrogen atmosphere. The choice of a high temperature is crucial to drive the condensation and cyclization, which involves the elimination of ammonia.

    • Maintain the reaction at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent.

    • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual diphenyl ether and unreacted starting materials.

    • The resulting solid is 4,7-dihydroxyimidazo[4,5-d]pyridazine, which can be used in the next step without further purification if of sufficient purity.

Step B: Synthesis of 4,7-Dichloroimidazo[4,5-d]pyridazine

The dihydroxy intermediate is converted to the highly reactive dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials:

    • 4,7-Dihydroxyimidazo[4,5-d]pyridazine (from Step A)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst)

    • Round-bottom flask with reflux condenser

    • Ice bath

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane or chloroform for extraction

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Rotary evaporator

  • Procedure:

    • Carefully add 4,7-dihydroxyimidazo[4,5-d]pyridazine (1 equivalent) to a round-bottom flask.

    • In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). This reaction is exothermic and should be done with caution.

    • Add a catalytic amount of N,N-dimethylaniline. The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, facilitating the chlorination of the hydroxyl groups.

    • Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a large beaker. This step quenches the excess POCl₃ and should be performed slowly and with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4,7-dichloroimidazo[4,5-d]pyridazine.

Part 2: Functionalization of the Imidazo[4,5-d]pyridazine Scaffold

The functionalization of the imidazo[4,5-d]pyridazine core is key to exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of these compounds. The presence of two reactive sites in 4,7-dichloroimidazo[4,5-d]pyridazine allows for selective and sequential derivatization.

Key Functionalization Strategies
  • Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the C4 and C7 positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The two chlorine atoms often exhibit different reactivities, enabling selective mono- or di-substitution by carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile).

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are invaluable tools. These reactions can be applied to the chloro-substituted scaffold or after conversion to other reactive intermediates like triflates or boronic esters.

  • C-H Functionalization: Direct C-H functionalization is an increasingly important strategy for the late-stage modification of heterocyclic scaffolds. Palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the imidazo[4,5-d]pyridazine ring, often guided by directing groups or the inherent electronic properties of the scaffold[3].

Functionalization Workflow

The following diagram illustrates a general workflow for the functionalization of the 4,7-dichloroimidazo[4,5-d]pyridazine intermediate.

Functionalization_Workflow cluster_1 Functionalization Pathways Dichloro 4,7-Dichloroimidazo[4,5-d]pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloro->SNAr R-NH2, R-OH, R-SH CrossCoupling Palladium-Catalyzed Cross-Coupling Dichloro->CrossCoupling Suzuki, Heck, Buchwald-Hartwig Derivatives1 Derivatives1 SNAr->Derivatives1 4-Amino-7-chloro- 4,7-Diamino- 4-Alkoxy-7-chloro- etc. Derivatives2 Derivatives2 CrossCoupling->Derivatives2 4-Aryl-7-chloro- 4,7-Diaryl- etc. CHFunc C-H Functionalization Final_Compounds Final_Compounds CHFunc->Final_Compounds Diverse Analogs Derivatives1->CHFunc Further Modification Derivatives2->CHFunc Further Modification

Caption: General workflow for the functionalization of the imidazo[4,5-d]pyridazine scaffold.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution - Synthesis of a 4-Amino-7-chloroimidazo[4,5-d]pyridazine Derivative

This protocol describes the regioselective mono-amination of 4,7-dichloroimidazo[4,5-d]pyridazine. By using a stoichiometric amount of the amine nucleophile at a controlled temperature, it is often possible to achieve selective substitution at one of the chloro positions. The choice of solvent and base is also critical for controlling the reaction's outcome.

  • Materials:

    • 4,7-Dichloroimidazo[4,5-d]pyridazine

    • Primary or secondary amine (e.g., benzylamine)

    • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

    • Round-bottom flask

    • Stir plate and stir bar

    • TLC plates and developing chamber

    • Water

    • Ethyl acetate for extraction

    • Brine solution

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4,7-dichloroimidazo[4,5-d]pyridazine (1 equivalent) in an aprotic polar solvent like DMF in a round-bottom flask.

    • Add the amine nucleophile (1.0 - 1.2 equivalents). Using a slight excess of the amine can help drive the reaction to completion. The stoichiometry is key to favoring mono-substitution over di-substitution.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents). The base is required to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and the product.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the amine and should be determined empirically. The reaction progress should be monitored by TLC.

    • Once the starting material is consumed (typically within 2-12 hours), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-7-chloroimidazo[4,5-d]pyridazine derivative.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundSynthesis StepTypical Yield (%)Melting Point (°C)Key Analytical Data (Expected)
4,7-Dihydroxyimidazo[4,5-d]pyridazineProtocol 1A70-85>300¹H NMR (DMSO-d₆): Broad singlets for OH and NH protons. Mass Spec (ESI): [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight.
4,7-Dichloroimidazo[4,5-d]pyridazineProtocol 1B60-75180-185¹H NMR (CDCl₃): A singlet for the imidazole proton. Mass Spec (EI or ESI): Characteristic isotope pattern for two chlorine atoms.
4-(Benzylamino)-7-chloroimidazo[4,5-d]pyridazineProtocol 250-70Variable¹H NMR (CDCl₃): Signals for the benzyl group protons, a singlet for the imidazole proton, and a broad signal for the NH proton. Mass Spec (ESI): [M+H]⁺ with the characteristic isotope pattern for one chlorine atom.

Conclusion and Future Perspectives

The imidazo[4,5-d]pyridazine scaffold is a cornerstone in the design of novel therapeutics. The synthetic and functionalization strategies outlined in this guide provide a robust framework for accessing a wide array of derivatives for biological screening. The versatility of the 4,7-dichloro intermediate, in particular, allows for extensive exploration of the chemical space around this privileged core. Future advancements in this field will likely focus on the development of more efficient and sustainable synthetic methods, including flow chemistry and advanced catalytic C-H functionalization techniques, to further accelerate the discovery of new drug candidates based on the imidazo[4,5-d]pyridazine scaffold.

References

  • Eckhardt, M., et al. (2008). 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: a class of potent DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3158-3162. [Link]

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Castle, R. N., & Seese, W. S. (1958). Imidazo[4,5-d]pyridazines. I. Synthesis of 4,7-Disubstituted Derivatives. The Journal of Organic Chemistry, 23(10), 1534–1538. [Link]

  • Cook, P. D., Dea, P., & Robins, R. K. (1978). Synthesis of imidazo[4,5-d]pyridazine nucleosides related to inosine. Journal of Heterocyclic Chemistry, 15(1), 1-8. [Link]

  • Srinivasan, R., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]

  • Pfleiderer, W. (1994). Syntheses and Reactions of Bicyclic Heterocyclic Nucleosides and Nucleotides. In Chemistry and Biology of Pteridines and Folates (pp. 145-261). Springer, Boston, MA. [Link]

  • Gagnier, R. P., Halat, M. J., & Otter, B. A. (1984). Synthesis and NMR studies of some imidazo[4,5‐d]pyridazine nucleosides. Journal of Heterocyclic Chemistry, 21(2), 481-489. [Link]

  • Al-Awadhi, H., et al. (1996). New synthetic approaches to condensed pyridazinones: alkylpyridazinyl carbonitriles as building blocks for the synthesis of pyridazino[4,5-d]pyridazines. Bioorganic & Medicinal Chemistry, 4(10), 1725-1731. [Link]

  • Haider, N., Hochholdinger, I., Mátyus, P., & Wobus, A. (2010). Synthesis of ortho-Functionalized 4-Aminomethylpyridazines as Substrate-Like Semicarbazide-Sensitive Amine Oxidase Inhibitors. Chemical and Pharmaceutical Bulletin, 58(7), 943-947. [Link]

  • Pattison, G., et al. (2017). Polysubstituted and ring-fused pyridazine systems from tetrafluoropyridazine. Tetrahedron, 73(5), 437-454. [Link]

Sources

Application Notes and Protocols for the Development of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Incretin System with a Novel DPP-4 Inhibitor

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by therapies that target the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis.[1] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[2] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3]

DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that prolong the action of endogenous incretin hormones by preventing their degradation.[1][3] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, thereby lowering blood glucose with a low risk of hypoglycemia.[3]

This document provides a comprehensive guide for the development of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione , a novel small molecule inhibitor of DPP-4. We will detail its synthesis, in vitro characterization, cell-based functional assays, and in vivo evaluation, offering a complete roadmap for researchers, scientists, and drug development professionals.

Mechanism of Action: Enhancing Endogenous GLP-1 Signaling

The primary mechanism of action of this compound is the competitive inhibition of the DPP-4 enzyme. By blocking the active site of DPP-4, the inhibitor prevents the cleavage and inactivation of GLP-1 and GIP.[4] This leads to elevated levels of active incretin hormones, which then bind to their respective receptors on pancreatic islet cells.

The binding of GLP-1 to its receptor (GLP-1R), a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5][7] These pathways ultimately culminate in the potentiation of glucose-stimulated insulin secretion.[8]

DPP-4 Inhibition and GLP-1 Signaling Pathway cluster_0 Intestinal L-cell cluster_1 Circulation cluster_2 Pancreatic β-cell Nutrients Nutrient Ingestion GLP1 Active GLP-1 Nutrients->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 is a substrate for GLP1R GLP-1 Receptor GLP1->GLP1R binds to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to Inhibitor 5,6-dihydro-1H-imidazo [4,5-d]pyridazine-4,7-dione Inhibitor->DPP4 inhibits AC Adenylyl Cyclase GLP1R->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin ↑ Insulin Secretion (Glucose-dependent) PKA->Insulin EPAC->Insulin DPP-4 Inhibitor Screening Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Blanks, Controls, Samples) reagent_prep->assay_setup incubation Pre-incubation (10 min, 37°C) assay_setup->incubation reaction Add Substrate & Kinetic Reading (30 min, 37°C) incubation->reaction data_analysis Data Analysis (% Inhibition) reaction->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end In Vivo Efficacy Study Design (OGTT) start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Fasting (6 hours) acclimatization->fasting dosing Oral Administration (Inhibitor or Vehicle) fasting->dosing glucose_challenge Oral Glucose Challenge (2 g/kg) dosing->glucose_challenge 30-60 min blood_sampling Serial Blood Sampling (0-120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis end End data_analysis->end

Sources

Application Note & Protocol: Quantitative Analysis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic small molecule with potential applications in drug discovery and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The principles and protocols outlined herein are designed to meet the rigorous standards of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

The selection of LC-MS/MS is predicated on its superior sensitivity, selectivity, and wide dynamic range, making it the gold standard for the quantification of drugs and their metabolites in complex biological fluids.[5][6][7] This method employs a simple protein precipitation step for sample preparation, ensuring high throughput and recovery.

Analyte and Method Overview

  • Analyte: this compound

  • Biological Matrix: Human Plasma

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein Precipitation

  • Quantification Range: 1.0 - 1000 ng/mL

  • Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended, for example, this compound-¹³C₂,¹⁵N₂. If a stable-isotope labeled IS is not available, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used.

Scientific Principles and Experimental Rationale

The quantification of a small molecule from a complex biological matrix like plasma presents several challenges, primarily the removal of interfering endogenous components such as proteins and lipids.[8][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for its simplicity, speed, and cost-effectiveness.[9][10] In this protocol, acetonitrile is used as the precipitating agent. The addition of an organic solvent like acetonitrile disrupts the hydration shell of proteins, leading to their denaturation and precipitation. The analyte of interest, being soluble in the resulting supernatant, is effectively separated from the bulk of the proteinaceous matrix. This minimizes matrix effects and protects the analytical column from fouling.

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (HPLC) system is employed to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining small, moderately polar molecules like the target analyte. A gradient elution with a mobile phase consisting of an aqueous component (with a modifier like formic acid to improve peak shape and ionization efficiency) and an organic component (acetonitrile or methanol) ensures efficient separation and sharp chromatographic peaks.

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides exceptional selectivity and sensitivity for quantitative analysis.[5][6] The process involves:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is proposed for this method. It generates protonated molecular ions [M+H]⁺ in the positive ion mode.

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) by collision with an inert gas (e.g., argon).

  • Product Ion Monitoring (Q3): The third quadrupole (Q3) is set to monitor a specific, stable, and abundant fragment ion (product ion).

This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out ions with different mass-to-charge ratios, thereby ensuring high selectivity and sensitivity.[6]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_add Add Internal Standard (10 µL) Sample->IS_add Vortex1 Vortex (10s) IS_add->Vortex1 PPT Add Acetonitrile (200 µL) Vortex1->PPT Vortex2 Vortex (1 min) PPT->Vortex2 Centrifuge Centrifuge (10 min, 14000 rpm, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject onto LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G A Calculate Peak Area Ratio (Analyte / IS) B Generate Linear Regression Equation y = mx + c A->B from Calibration Standards C Interpolate Unknown Sample Ratio into the equation B->C D Calculate Concentration x = (y - c) / m C->D

Figure 2: Data analysis workflow for concentration determination.

  • Integrate the chromatographic peaks for the analyte and the internal standard to obtain their respective peak areas.

  • Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations. A weighted (1/x² or 1/x) linear regression is typically used.

  • Determine the concentrations of the analyte in the QC and unknown samples by interpolating their peak area ratios into the regression equation of the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, which includes a straightforward protein precipitation sample preparation and sensitive MS/MS detection, is suitable for high-throughput analysis in a regulatory-compliant environment. Adherence to the outlined validation procedures will ensure the generation of high-quality data for pharmacokinetic and other related studies in the drug development process.

References

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 209, 114532. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Kumar, P. (2020). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 5(5). Available at: [Link]

  • Slideshare. (n.d.). Bioanalysis of drugs from biological samples. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Amazon Web Services. (n.d.). Analysis of Drugs in Biological Matrices. Available at: [Link]

  • Al-Tannak, N. F., & Al-Khashab, M. A. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. This molecule, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines and its potential as a building block for novel functional molecules.[1] However, its synthesis, particularly the final cyclocondensation step, can present challenges leading to suboptimal yields and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common pitfalls and systematically improve the yield and purity of your target compound.

Section 1: Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound proceeds via a two-step sequence starting from a commercially available precursor, dimethyl 4,5-imidazoledicarboxylate.[2] The pathway involves:

  • Hydrazinolysis: Conversion of the dimethyl ester to the key intermediate, imidazole-4,5-dicarbohydrazide.

  • Cyclocondensation: Intramolecular ring closure of the dihydrazide to form the target fused pyridazinedione ring system.

This approach is analogous to established methods for synthesizing similar heterocyclic diones, such as luminol and its derivatives.[3][4]

Synthesis_Workflow Start Dimethyl 4,5-imidazoledicarboxylate Intermediate Imidazole-4,5-dicarbohydrazide Start->Intermediate Step 1: Hydrazinolysis Hydrazine Hydrate (N₂H₄·H₂O) Reflux in Alcohol Product 5,6-dihydro-1H-imidazo[4,5-d] pyridazine-4,7-dione Intermediate->Product Step 2: Cyclocondensation Acid Catalysis or High-Temperature Thermal Troubleshooting_Yield Start Low or No Final Product Yield Check_Step1 Analyze Step 1 (Hydrazinolysis) Product. Is the dihydrazide pure and formed in good yield? Start->Check_Step1 Step1_Fail Problem: Incomplete Hydrazinolysis. Cause: Insufficient temperature, time, or excess hydrazine. Solution: Increase reflux time, ensure temperature is maintained, use a larger excess of hydrazine hydrate. Check_Step1->Step1_Fail No Step1_Success Step 1 is successful. Proceed to analyze Step 2. Check_Step1->Step1_Success Yes Check_Step2 Analyze Step 2 (Cyclocondensation). Does reaction monitoring (TLC/LC-MS) show product formation? Step1_Success->Check_Step2 Step2_No_Reaction Problem: No Reaction. Cause: Insufficient temperature or ineffective catalyst. Solution: For thermal cyclization, increase temperature (e.g., use higher boiling solvent like ethylene glycol). For acid catalysis, ensure acid is not neutralized and consider stronger acids. Check_Step2->Step2_No_Reaction No Step2_Degradation Problem: Product forms then disappears, or multiple spots on TLC. Cause: Product degradation under harsh conditions. Solution: Decrease reaction temperature or time. If using strong acid, reduce concentration or switch to a milder catalyst (e.g., p-TsOH). Check_Step2->Step2_Degradation Partial/Yes Step2_Success Problem: Product forms but is lost during workup. Cause: Product is partially soluble in the filtrate or adheres to glassware. Solution: Ensure complete precipitation by cooling thoroughly. Wash with minimal cold solvent. Scrape all glassware carefully. Check_Step2->Step2_Success Yes

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. Poor aqueous solubility is a common hurdle for many promising heterocyclic compounds, often affecting over 70% of new chemical entities in development pipelines.[1] This guide will provide a systematic approach to diagnosing and overcoming these challenges.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

Q1: What are the key structural features of this compound that limit its solubility?

A1: The solubility of a compound is governed by a balance between its interactions with the solvent and the strength of its own crystal lattice. For this compound, several structural features contribute to its characteristically low aqueous solubility:

  • High Crystal Lattice Energy: The molecule is planar and contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O and ring nitrogens). This allows the molecules to pack very tightly and form strong intermolecular hydrogen bonds in the solid state. The energy required to break apart this stable crystal lattice (the lattice energy) is substantial and often greater than the energy gained from hydration (interaction with water molecules).[2][3][4] Compounds with high lattice energies tend to be less soluble because the energy needed to separate the ions or molecules is too great to be compensated for by the hydration energy from water.[2]

  • Multiple Hydrogen Bonding Sites: While hydrogen bonding capability is essential for interaction with water, the numerous donor and acceptor sites on this molecule favor strong self-association, contributing to the high crystal lattice energy mentioned above.

  • Molecular Planarity and Rigidity: The fused ring system is rigid and planar, which facilitates efficient stacking in a crystal, further stabilizing the solid form over the dissolved state.

  • LogP and Polarity: While the multiple nitrogen and oxygen atoms add polarity, the overall fused heterocyclic core can still possess significant lipophilic character, leading to a classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).[1]

Caption: Key molecular properties contributing to low solubility.

Section 2: Initial Troubleshooting & Assessment

Q2: I've tried dissolving the compound in my aqueous buffer and it won't go into solution. What are my first steps?

A2: When initial attempts to dissolve the compound fail, a systematic approach is crucial to avoid compound degradation and to efficiently find a solution. Follow this workflow:

  • Visual Inspection: Examine the solid material. Is it a fine powder or crystalline? Finely milled powders have a higher surface area and may dissolve faster. Also, check for any signs of inhomogeneity.

  • Purity Check: Before extensive experimentation, confirm the purity of your compound batch using a suitable analytical method like HPLC-UV or LC-MS. Impurities can significantly impact solubility.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is measured by dissolving the compound first in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[5][6] This often results in a supersaturated, metastable solution and is useful for high-throughput screening. Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer, determined by adding an excess of the solid to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[5][6][7] For formulation and late-stage development, thermodynamic solubility is the more critical parameter.

Troubleshooting_Workflow start Compound Fails to Dissolve in Aqueous Buffer purity Step 1: Confirm Purity (LC-MS / HPLC) start->purity thermo Step 2: Attempt Warming (e.g., 37°C) Monitor for degradation purity->thermo If pure cosolvent Step 3: Test Organic Co-solvents (Start with DMSO, Ethanol) thermo->cosolvent If still insoluble ph_mod Step 4: Attempt pH Modification (Acidic or Basic Buffers) cosolvent->ph_mod If co-solvents are incompatible or insufficient advanced Step 5: Consider Advanced Methods (Cyclodextrins, Surfactants) ph_mod->advanced If pH is not an option or insufficient

Caption: A step-by-step workflow for troubleshooting solubility.

FAQ 1: How can I be sure my compound is not degrading during my solubilization attempts, especially with heating or pH changes?

It is critical to monitor for degradation. Before and after your solubilization attempt, take an aliquot of the solution (or the suspension), filter it, and analyze it by HPLC or LC-MS. Compare the peak area and retention time to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Section 3: Systematic Solubilization Strategies

Q3: Which organic co-solvents are most effective for this class of compounds, and what are the best practices for using them?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[8][9][10] For heterocyclic compounds like this compound, the following are common starting points. The goal is to first create a concentrated stock solution that can be diluted into your final aqueous medium.

Co-SolventTypical Starting Conc.ProsCons & Cautions
DMSO (Dimethyl sulfoxide)10-50 mMExcellent solubilizing power for many compounds.Can be toxic to cells, typically >0.5%.[11] Can cause compound precipitation upon aqueous dilution.
DMF (Dimethylformamide)10-50 mMStrong solubilizer.Higher toxicity than DMSO; use with caution.
NMP (N-Methyl-2-pyrrolidone)10-50 mMVery strong solubilizer, can be effective when DMSO fails.[12]Potential for toxicity and reactivity.
Ethanol 1-10 mMLess toxic, often used in formulations.Weaker solubilizing power than aprotic solvents.
Transcutol® HP (THP) VariableHigh solubilizing capacity, physiologically compatible.[13]May not be compatible with all assay types.

Best Practice: Always prepare a high-concentration stock in 100% co-solvent first. Then, dilute this stock into your final aqueous buffer. Critically, perform a "crash test": dilute the stock to the final concentration and observe for 1-2 hours. The formation of a precipitate indicates that you have exceeded the kinetic solubility in that final medium.

Q4: How can I use pH modification to improve the aqueous solubility of this compound?

A4: Adjusting the pH is a powerful method to enhance the solubility of ionizable compounds.[14][15] The imidazo[4,5-d]pyridazine-4,7-dione scaffold has both weakly acidic and weakly basic centers.

  • Acidic Protons: The N-H protons on the imidazole and pyridazine rings are weakly acidic and can be deprotonated at high pH.

  • Basic Nitrogens: The non-amide ring nitrogens are basic and can be protonated at low pH.

By converting the neutral molecule into a charged salt, you can significantly increase its interaction with water, thereby boosting solubility.

Protocol for pH-Solubility Profiling:

  • Prepare a series of buffers spanning a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[16]

  • After incubation, check that the pH of the suspension has not significantly changed.[16]

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH of maximum solubility.

Section 4: Advanced Formulation Approaches

Q5: My compound is intended for in vivo studies, and high concentrations of organic solvents are not an option. What are my alternatives?

A5: For preclinical and clinical development, advanced formulation strategies are necessary. These techniques encapsulate the drug or alter its microenvironment to enhance solubility and bioavailability.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug molecule from water.[18] This complexation significantly improves aqueous solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[19]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[15] Upon contact with water, the polymer dissolves rapidly, releasing the drug as very fine, high-energy amorphous particles that dissolve more readily than the stable crystalline form.[1]

  • Nanosuspensions: This technique reduces the particle size of the drug down to the nanometer range.[8][15] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution rate.[1]

  • Use of Surfactants: Surfactants like Tween® 80 or Kolliphor® EL can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.

Section 5: Standard Operating Protocol

Protocol: Step-by-Step Guide for Determining the Thermodynamic Solubility via the Shake-Flask Method

This protocol is considered the gold standard for measuring equilibrium solubility.[16]

Objective: To determine the true equilibrium solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • Compound (solid powder)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation: Weigh out approximately 2-5 mg of the compound into a tared 2 mL glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-warmed (if applicable) aqueous buffer to the vial.

  • Initial pH Measurement: In a parallel control vial containing only the buffer, confirm the starting pH.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a consistent agitation speed and temperature (e.g., 25°C). Allow the suspension to shake for at least 24 hours to ensure equilibrium is reached.[5][6] A 48-hour time point can be included to confirm that equilibrium has been maintained.

  • Phase Separation: After incubation, allow the vials to sit undisturbed for 1 hour to let larger particles settle. Carefully draw the supernatant into a syringe.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter.

  • Final pH Measurement: Measure the pH of the remaining suspension to ensure it has not shifted significantly during the experiment.[16]

  • Quantification: Analyze the clear filtrate using a pre-established and validated HPLC or LC-MS method with a standard calibration curve to determine the compound concentration. This concentration is the thermodynamic solubility.

References

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Lattice energy: Definition, Importance and Factors affecting. (n.d.). Allen. Retrieved January 15, 2026, from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 15, 2026, from [Link]

  • [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers]. (n.d.). J-Stage. Retrieved January 15, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Enhancing solubility and stability of poorly soluble drugs. (2024). Retrieved January 15, 2026, from [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved January 15, 2026, from [Link]

  • de Azevedo, M. B. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Retrieved January 15, 2026, from [Link]

  • Lattice Energy. (n.d.). Purdue University. Retrieved January 15, 2026, from [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 15, 2026, from [Link]

  • 5.8.2: Lattice Energies and Solubility. (2021). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved January 15, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved January 15, 2026, from [Link]

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  • Jónsdóttir, S. Ó., et al. (2005). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • How is lattice energy related to solubility?. (2017). Quora. Retrieved January 15, 2026, from [Link]

  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Retrieved January 15, 2026, from [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved January 15, 2026, from [Link]

  • Fenyvesi, F., et al. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Jain, A., et al. (2020). Improving solubility via structural modification. ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 15, 2026, from [Link]

  • Fenyvesi, F., et al. (n.d.). Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 15, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 15, 2026, from [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved January 15, 2026, from [Link]

  • 5,6-Dihydro-[2][14][20]oxadiazolo[3,4-d]pyridazine-4,7-dione. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 15, 2026, from [Link]

  • Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved January 15, 2026, from [Link]

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  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing Derivatization of Imidazo[4,5-d]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Welcome to the technical support guide for the synthesis and derivatization of the imidazo[4,5-d]pyridazine scaffold. This purine analog is a critical core in numerous pharmacologically active agents.[1] However, its unique electronic properties present distinct challenges in achieving selective and high-yielding transformations. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate these challenges, providing in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Foundational Concepts & Core Reactivity FAQs

Understanding the inherent reactivity of the imidazo[4,5-d]pyridazine core is the first step toward successful optimization. The fusion of an electron-rich imidazole ring with an electron-deficient pyridazine ring creates a nuanced electronic landscape.

Q1: What are the primary sites of reactivity on the imidazo[4,5-d]pyridazine core?

A: The reactivity is dictated by the interplay between the two fused rings.

  • Imidazole Ring (N1, N3): The nitrogen atoms of the imidazole ring are the most common sites for initial functionalization, particularly for alkylation and arylation. They are nucleophilic, but their relative reactivity can be modulated by pH and substitution. The predicted pKa of the parent 1H-imidazo[4,5-d]pyridazine is around 9.70, indicating the N-H proton is reasonably acidic and can be removed by common bases.[2]

  • Pyridazine Ring (C4, C7): The carbon atoms on the pyridazine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when activated with a good leaving group like a halogen. These positions are the primary targets for introducing diversity via cross-coupling reactions.

  • Imidazole Ring (C2): The C2 position is less reactive and typically requires specific strategies for functionalization, often built in during the initial ring-forming condensation.

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{rank=same; N1; N3; C4; C7;} } caption { label="Primary sites for derivatization." fontsize=10 } end_dot

Q2: How does the electron-deficient pyridazine ring affect N-alkylation regioselectivity?

A: The electron-withdrawing nature of the pyridazine ring significantly influences the acidity and nucleophilicity of the imidazole nitrogens. This often leads to mixtures of N1 and N3 isomers during alkylation, a common and frustrating issue for researchers.[3] The exact ratio is sensitive to steric hindrance from existing substituents, the nature of the electrophile, and the reaction conditions (base, solvent, temperature).

Section 2: Troubleshooting Guide for Key Transformations

This section addresses specific, common problems encountered during the derivatization of imidazo[4,5-d]pyridazines.

N-Alkylation & N-Arylation

Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N3 regioisomers. How can I improve selectivity?

A: Achieving regioselectivity is a critical challenge. Here is a systematic approach to troubleshoot this issue:

  • Analyze Steric Effects: One nitrogen is often more sterically hindered than the other. Bulky alkylating agents (e.g., a benzyl bromide vs. methyl iodide) will preferentially react at the less hindered nitrogen. If your substrate has a substituent at C4, for example, the N3 position becomes more hindered, favoring alkylation at N1.

  • Vary the Base and Solvent System: The choice of base and solvent can create subtle changes in the substrate's conformation or chelation, which can influence the outcome. A systematic screen is recommended.[4] For imidazopyridine systems, it has been noted that N-alkylation often occurs on the nitrogen of the six-membered ring under standard K₂CO₃/DMF conditions.[5]

    Parameter Condition A (Kinetic Control) Condition B (Thermodynamic/Chelation Control) Rationale
    Base NaH, LiHMDSK₂CO₃, Cs₂CO₃Stronger, non-chelating bases (NaH) often favor the kinetically accessible site. Larger, "softer" cations (K⁺, Cs⁺) can potentially chelate with nearby atoms, directing the alkylation to a specific nitrogen.[4]
    Solvent THF, DioxaneDMF, AcetonitrileAprotic, non-polar solvents often favor kinetic products. Polar aprotic solvents can better solvate cations and may influence equilibrium.
    Temperature -78 °C to 0 °CRoom Temp to 80 °CLower temperatures favor the fastest-forming product (kinetic), while higher temperatures allow for equilibration to the more stable product (thermodynamic).
  • Directed Ortho-Metalation (DoM): If other methods fail, consider a strategy where a directing group is installed, followed by deprotonation with a strong base (like LDA or n-BuLi) at a specific position, and then quenching with your electrophile. This offers excellent control but requires more synthetic steps.

Q: I'm getting very low yields in my N-alkylation reaction, with a lot of starting material remaining. What should I investigate?

A: Low conversion is typically due to insufficient reactivity.

  • Base Strength: Your base may not be strong enough to fully deprotonate the imidazole nitrogen. If you are using K₂CO₃, consider switching to a stronger base like NaH or Cs₂CO₃.

  • Electrophile Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For sluggish reactions, consider converting an alkyl chloride to an iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

  • Temperature: Many N-alkylations require gentle heating (40-80 °C) to proceed at a reasonable rate, especially with less reactive electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Starting from a halogenated imidazo[4,5-d]pyridazine (e.g., 4,7-dichloroimidazo[4,5-d]pyridazine), cross-coupling is the most powerful method for diversification.[6]

Q: My Suzuki-Miyaura coupling on a chloro-imidazo[4,5-d]pyridazine is sluggish and gives low yields. What should I try?

A: Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings.[7] The oxidative addition to the Pd(0) catalyst is often the rate-limiting step.

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// Connections Start -> CheckCatalyst; CheckCatalyst -> UpgradeLigand [label="No"]; CheckCatalyst -> CheckBase [label="Yes"]; CheckBase -> ChangeBase [label="No"]; CheckBase -> CheckDehalogenation [label="Yes"]; CheckDehalogenation -> LowerTemp [label="Yes"]; } caption { label="Decision workflow for a failing Suzuki reaction." fontsize=10 } end_dot

  • Upgrade Your Ligand: Standard ligands like PPh₃ are often ineffective for aryl chlorides. You need a more electron-rich and sterically hindered phosphine ligand to promote the difficult oxidative addition step. Modern biaryl phosphine ligands are the industry standard here.

  • Choose the Right Base and Solvent: For challenging couplings, a strong base in an anhydrous aprotic solvent is often required. Aqueous bases can sometimes promote unwanted side reactions.

  • Use an Appropriate Palladium Precatalyst: While Pd(PPh₃)₄ can work for simple cases, modern, air-stable precatalysts like those developed by Buchwald (e.g., SPhos Pd G3) or Hartwig are designed for high activity and are often worth the investment.

Parameter Standard Conditions (for Ar-Br/I) Optimized Conditions (for Ar-Cl) Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂dba is a labile ligand, facilitating the formation of the active Pd(0) species.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[8]
Base Na₂CO₃ (aq)K₃PO₄, Cs₂CO₃, KOBu-tStronger bases are needed to facilitate the transmetalation step, especially with less nucleophilic boronic acids.
Solvent DME/H₂O, Toluene/H₂OToluene, Dioxane, THF (anhydrous)Anhydrous conditions can prevent protodeboronation of the boronic acid and other water-related side reactions.

Q: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[9] It arises from a competing pathway in the catalytic cycle.[10]

  • Cause: This often happens when the desired cross-coupling is slow, allowing a Pd-hydride species to form and cause reductive elimination with the aryl group.[9] Sources of the hydride can be the solvent (like DMF or alcohols), the base (especially amine bases), or trace water.[11]

  • Solutions:

    • Change Solvent: Switch from potentially reducible solvents like DMF to more robust ones like toluene or dioxane.[12]

    • Change Base: If using an amine base like Et₃N, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[9]

    • Accelerate the Coupling: The best way to beat a side reaction is to make the main reaction faster. Using a more active ligand (see previous question) will often suppress dehalogenation by ensuring the cross-coupling pathway is overwhelmingly favored.

    • Lower the Temperature: Sometimes, the activation energy for dehalogenation is higher than for the desired coupling. Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize the side product.[9]

Halogenation

Q: I need to install a bromine or chlorine atom on the pyridazine ring to use as a handle for cross-coupling. What are the best conditions for selective halogenation?

A: Direct electrophilic halogenation of the electron-deficient pyridazine ring is challenging and often requires harsh conditions.[13] A more reliable strategy is to build the halogen into the structure during the synthesis of the core. However, if you must halogenate a pre-existing core:

  • N-Halosuccinimides (NBS/NCS): N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are common reagents. For electron-deficient systems, the reaction often requires forcing conditions (e.g., heating in acetic acid or trifluoroacetic acid).[14] The regioselectivity can be poor, often leading to mixtures of products.

  • POCl₃ / PCl₅ or POBr₃: If you have an oxo-group on the pyridazine ring (a pyridazinone), treatment with reagents like POCl₃ or POBr₃ is a standard and highly effective method to convert the C=O to a C-Cl or C-Br bond, respectively. This is often a key step in synthesizing precursors like 4,7-dichloroimidazo[4,5-d]pyridazine.

  • Directed Halogenation: For specific regioselectivity, consider strategies involving directed metalation followed by quenching with a halogen source (e.g., CBr₄, I₂).

Section 3: Key Experimental Protocols

These protocols provide a robust starting point for common transformations. Always perform reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: General Procedure for N-Alkylation

This protocol is a good starting point for simple alkylations.

  • Setup: To an oven-dried flask under Argon, add imidazo[4,5-d]pyridazine derivative (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.1 M solution) followed by potassium carbonate (K₂CO₃, 2.5 equiv).

  • Stir: Stir the suspension at room temperature for 15-30 minutes.

  • Add Electrophile: Add the alkyl halide (1.1-1.2 equiv) dropwise.

  • Heat & Monitor: Heat the reaction to 60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloro-Substituent

This protocol uses modern, highly active catalyst systems suitable for challenging substrates.

  • Setup: To an oven-dried Schlenk flask under Argon, add the chloro-imidazo[4,5-d]pyridazine (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add Catalyst System: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02-0.05 equiv). Note: The catalyst and ligand are pre-complexed in this case.

  • Add Solvent: Add anhydrous toluene or dioxane (to make a ~0.1 M solution).

  • Degas: Thoroughly degas the mixture by bubbling Argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat & Monitor: Heat the reaction to 100-110 °C. Monitor progress by LC-MS. Reactions can take from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

References

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. Benchchem.
  • 1H-IMIDAZO[4,5-D]PYRIDAZINE Property. ChemicalBook.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • significant dehalogenation in stille coupling. Reddit.
  • Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme. PMC - NIH.
  • Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. ResearchGate.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Synthesis of 4,7-dichloro[2][9][10]oxadiazolo[3,4-d]pyridazine 1-oxide 2.. ResearchGate. Available at:

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.

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Technical Support Center: Purification of Synthetic Imidazo[4,5-d]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming the unique purification challenges presented by synthetic imidazo[4,5-d]pyridazine compounds. This class of nitrogen-rich heterocycles, structurally analogous to purines, is of significant interest in medicinal chemistry and drug development.[1][2] However, their inherent basicity, potential for regioisomer formation, and varied solubility profiles often complicate downstream processing.

This guide is structured to provide actionable solutions to common problems encountered in the laboratory, combining established protocols with the scientific principles that underpin them.

Troubleshooting Guide: Common Purification Hurdles

This section directly addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My basic imidazo[4,5-d]pyridazine compound is streaking or tailing severely on my silica gel TLC plate and column. What is causing this, and how can I achieve sharp, symmetrical peaks?

Expert Analysis: This is the most frequently encountered issue. The basic nitrogen atoms on your imidazo[4,5-d]pyridazine core are interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant peak tailing or streaking.[3]

Solutions:

  • Neutralize the Stationary Phase with a Basic Modifier: The most direct solution is to add a small amount of a basic modifier to your mobile phase. This competitively binds to the acidic sites on the silica, preventing your compound from interacting with them.[3][4]

    • Protocol: Mobile Phase Modification

      • Prepare your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

      • To this mixture, add 0.1-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide.

      • Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

      • Monitor your fractions using TLC plates developed in the same modified solvent system.

  • Switch to an Alternative Stationary Phase: If peak shape does not improve sufficiently, the stationary phase itself can be changed.

    • Basic or Neutral Alumina: Alumina is a robust alternative for purifying basic compounds as it lacks the strong acidic character of silica.[3][4]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, polar compounds elute first. This method is generally less prone to issues with basic compounds and can be an excellent alternative if your compound has sufficient solubility in aqueous/organic mixtures.[3]

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed on Silica Gel q1 Add 0.5% Triethylamine to Mobile Phase start->q1 s1 Problem Solved: Continue Purification q1->s1 Yes q2 Switch to Neutral or Basic Alumina Column q1->q2 No s2 Problem Solved: Continue Purification q2->s2 Yes s3 Consider Reversed-Phase (C18) Chromatography q2->s3 No

Caption: Decision tree for resolving peak tailing of basic heterocycles.

Q2: The synthesis of my substituted imidazo[4,5-d]pyridazine yielded regioisomers that are inseparable by standard column chromatography. How can I resolve them?

Expert Analysis: The formation of regioisomers is a common outcome in the synthesis of substituted heterocyclic systems.[5] These isomers often possess nearly identical polarities and molecular weights, making their separation by standard chromatographic techniques extremely challenging.[6]

Solutions:

  • Optimize Chromatographic Selectivity:

    • Solvent System Variation: If you are using a standard system like Ethyl Acetate/Hexane, switch to a system with different solvent properties, such as Dichloromethane/Methanol or Chloroform/Acetone.[3][7] The different interactions (e.g., dipole-dipole vs. hydrogen bonding) can alter the relative retention times of the isomers.

    • Isocratic vs. Gradient Elution: A shallow, slow gradient can often provide the resolution that a simple isocratic (constant solvent mixture) elution cannot.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is the method of choice. The higher efficiency of HPLC columns provides superior resolving power.

    • Protocol: Analytical to Preparative HPLC

      • Develop a separation method on an analytical HPLC system, typically a C18 reversed-phase column with an Acetonitrile/Water mobile phase (often with 0.1% formic acid or TFA to improve peak shape).[8]

      • Screen different column chemistries if necessary (e.g., Phenyl-Hexyl, Polar-Embedded).

      • Once baseline separation is achieved, scale the method to a preparative HPLC system with a larger column of the same chemistry.

  • Recrystallization: If the isomers have different crystal packing energies, it may be possible to selectively crystallize one away from the other. This requires careful screening of various solvents.

Q3: My compound has very poor solubility in common organic solvents, making it difficult to load onto a column or perform extractions. What are my options?

Expert Analysis: Poor solubility in typical chromatography solvents like hexanes, ethyl acetate, and dichloromethane is often due to strong intermolecular forces, such as hydrogen bonding, which is common in N-heterocycles.

Solutions:

  • Use a Stronger Loading Solvent: Dissolve your crude material in a minimal amount of a strong, polar solvent in which it is soluble (e.g., DMF, DMSO, or Methanol). Adsorb this solution onto a small amount of silica gel or Celite. Dry this solid material thoroughly under vacuum, and then load the resulting dry powder onto the top of your column. This technique, known as "dry loading," prevents the strong solvent from disrupting the initial separation at the top of the column.

  • Employ More Polar Mobile Phases: If solubility is a general issue, you will likely need a more polar mobile phase for elution. Consider gradients that go to a high percentage of methanol in dichloromethane or even ternary systems like Dichloromethane/Methanol/Ammonium Hydroxide.

  • Acid-Base Extraction for Basic Compounds: Utilize the basicity of your compound to your advantage by performing an aqueous acid-base extraction.[4]

    • Protocol: Acid-Base Extraction Workflow

      • Dissolve the crude mixture in an organic solvent like Ethyl Acetate or DCM.

      • Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic imidazo[4,5-d]pyridazine will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[4]

      • Wash the separated aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic.[4]

      • Your purified compound should precipitate out of the solution. If it does not, extract the now-basic aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) to recover the neutralized, purified product.

Frequently Asked Questions (FAQs)

Q: What are the most common types of impurities to expect in imidazo[4,5-d]pyridazine synthesis? A: Impurities are typically related to the synthetic route but often fall into the categories listed in the table below.

Table 1: Common Impurities and Their Origin

Impurity Type Origin Recommended Removal Method
Unreacted Starting Materials Incomplete reaction Column Chromatography
Reagents/Catalysts Leftover from the reaction Aqueous workup; Column Chromatography
Regioisomers Non-selective cyclization or substitution Preparative HPLC; Recrystallization
Side-Products Competing reaction pathways Column Chromatography; Recrystallization

| Solvent Residues | Trapped during workup/lyophilization | High vacuum drying; Trituration |

Q: How do I definitively assess the purity of my final compound? A: A single method is rarely sufficient. A combination of analytical techniques is required to confirm purity.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A sharp, single peak on multiple systems (e.g., C18 and Phenyl columns) is strong evidence of purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak (correct mass-to-charge ratio) and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks and clean integration are key indicators of purity.[9]

  • Elemental Analysis: Confirms that the elemental composition (C, H, N) of your compound is within ±0.4% of the theoretical values, which is a strong indicator of the absence of significant impurities.[8]

Q: My compound is not UV-active. How can I monitor its purification by TLC and HPLC? A:

  • For TLC: Use a general chemical stain. After developing the plate, dip it in or spray it with a staining solution like potassium permanganate, ceric ammonium molybdate, or place it in an iodine chamber to visualize the spots.[3]

  • For HPLC: Use a detector other than UV-Vis. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for non-volatile compounds. Alternatively, you can couple the HPLC to a mass spectrometer (LC-MS).

Experimental Protocols

Protocol: General Column Chromatography for a Basic Imidazo[4,5-d]pyridazine
  • TLC Analysis: Dissolve a small sample of your crude material and spot it on a silica TLC plate. Develop the plate in a solvent system of your choice (e.g., 95:5 Dichloromethane/Methanol) that also contains 0.5% triethylamine (TEA). Visualize under UV light and/or with a stain to determine the Rf of your product and impurities. The ideal Rf for column separation is ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including TEA). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is low, perform a dry load as described in the Troubleshooting Guide.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions, and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene can help remove final traces.

Table 2: Recommended Starting Conditions for Column Chromatography

Compound Polarity Stationary Phase Recommended Starting Eluent System (v/v) Modifier
Non-polar to Moderately Polar Silica Gel 100% Hexane → 50:50 Ethyl Acetate/Hexane 0.5% TEA
Moderately Polar to Polar Silica Gel 100% DCM → 95:5 DCM/Methanol 0.5% TEA
Very Polar Reversed-Phase C18 95:5 Water/Acetonitrile → 100% Acetonitrile 0.1% Formic Acid

| Basic, Polar | Neutral Alumina | 100% DCM → 98:2 DCM/Methanol | None needed |

Protocol: Selecting a Recrystallization Solvent System
  • Solubility Testing: Place ~10-20 mg of your crude solid into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good single solvent will dissolve the compound when hot but not when cold.

  • Co-Solvent Screening: If no single solvent is ideal, find a "good" solvent that dissolves your compound readily and a "poor" solvent in which it is insoluble.

  • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystallization: Add another drop of the "good" solvent to clarify the solution, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Recrystallization Solvent Selection Workflow

G start Start with Crude Solid test_solubility Test Solubility in ~5-7 Solvents (e.g., EtOH, IPA, Acetone, EtOAc, Toluene, Heptane) start->test_solubility find_good_solvent Find Solvent where Compound is Soluble when Hot, Insoluble when Cold? test_solubility->find_good_solvent perform_single_solvent Perform Single-Solvent Recrystallization find_good_solvent->perform_single_solvent Yes find_co_solvent Find 'Good' Solvent (high solubility) & 'Poor' Solvent (low solubility) find_good_solvent->find_co_solvent No end Pure Crystals Obtained perform_single_solvent->end perform_co_solvent Perform Co-Solvent Recrystallization find_co_solvent->perform_co_solvent perform_co_solvent->end

Caption: Workflow for systematic recrystallization solvent screening.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega, 2024.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
  • Royal Society of Chemistry, ESI for RSC Advances, 2013.
  • Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines - Benchchem.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 2011.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 2022.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 2023.
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 2024.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • 1H-Imidazo(4,5-d)pyridazin-2-amine.
  • Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. Journal of Medicinal Chemistry, 1986.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 1978.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 2022.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 2024.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 2020.
  • Troubleshooting Your Nitrogen Generator: A Simple Guide.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010.
  • Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 2016.
  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 2013.

Sources

enhancing the stability of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Enhancing the Solution Stability of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Introduction this compound is a heterocyclic compound belonging to a class of structures with significant interest in medicinal chemistry, with analogs showing potential as kinase inhibitors and anti-malarial agents.[1][2] A common challenge encountered by researchers is the compound's limited stability and solubility in aqueous solutions, which can compromise experimental reproducibility and hinder drug development efforts. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity of this compound in solution.

Section 1: Understanding the Core Instability

The structure of this compound contains a di-lactam (dione) system within the pyridazine ring. Lactam rings are cyclic amides, and their primary degradation pathway in solution is hydrolysis, which breaks the amide bond.[3] This reaction is susceptible to catalysis under both acidic and basic conditions, leading to ring-opening and a loss of biological activity. Furthermore, the planar, nitrogen-rich heterocyclic structure can lead to poor aqueous solubility due to strong intermolecular crystal lattice forces, a common issue for "brick-dust" type molecules.[4]

Potential Degradation Pathway: Hydrolysis

The most probable non-enzymatic degradation route is the hydrolysis of one of the two amide bonds in the pyridazinedione ring. This process is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

cluster_main A 5,6-dihydro-1H-imidazo[4,5-d] pyridazine-4,7-dione (Stable Form) B Ring-Opened Hydrolysis Product (Inactive Form) A->B H⁺ or OH⁻ (catalyst) H₂O

Caption: Potential hydrolytic degradation of the dione ring.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My compound is precipitating from my aqueous buffer shortly after preparation. What is the cause and how can I fix it?

A1: This is a classic solubility problem. The compound is likely exceeding its thermodynamic solubility limit in your chosen solvent system.

  • Causality: The molecule's flat, rigid structure and potential for intermolecular hydrogen bonding favor the solid state over the solvated state in purely aqueous media. Many complex heterocyclic compounds are poorly water-soluble.[5]

  • Immediate Solutions:

    • Reduce Concentration: Determine if you can achieve your experimental goal with a lower concentration of the compound.

    • Incorporate a Co-solvent: Prepare a high-concentration stock in a water-miscible organic solvent like DMSO or DMF. Then, dilute it serially into your final aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%) and compatible with your assay.

    • pH Adjustment: Check the pH of your solution. The compound's solubility can be pH-dependent. Prepare solutions in a range of buffers (e.g., pH 5.0, 6.5, 7.4) to identify a region of higher solubility. While pyridazinediones can be stable to hydrolysis between pH 6-8, extremes should be avoided.[6][7]

Q2: I'm observing a gradual loss of my starting material and the appearance of a new, more polar peak in my reverse-phase HPLC analysis over a few hours. What is happening?

A2: This observation strongly indicates chemical degradation, most likely the hydrolysis described in Section 1. The new, more polar peak corresponds to the ring-opened product, which will have a shorter retention time on a C18 column.

  • Causality: Your solution conditions (e.g., pH, temperature) are promoting the hydrolytic cleavage of the pyridazinedione ring. The rate of degradation for lactam-containing molecules is known to be highly dependent on pH and temperature.[3][8]

  • Troubleshooting Steps:

    • pH Optimization: The stability of β-lactams, a related structure, often shows a U-shaped profile with maximum stability in the slightly acidic to neutral pH range (pH 6-7).[3] You must experimentally determine the optimal pH for this specific molecule. Run a time-course experiment in different buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) at a constant temperature and monitor the percentage of remaining parent compound by HPLC.

    • Temperature Control: Chemical reactions, including degradation, accelerate at higher temperatures.[9] If your experiment allows, perform it at a lower temperature (e.g., room temperature instead of 37°C, or on ice). Store all solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.

    • Buffer Composition: Certain buffer species can catalyze hydrolysis. If using a phosphate or citrate buffer, consider switching to a non-nucleophilic buffer like HEPES or MOPS to see if stability improves.

Q3: The biological activity of my compound diminishes significantly if the solution is left standing for a day before use in my cell-based assay. How do I maintain potency?

A3: The loss of activity is a direct consequence of the chemical degradation discussed above. The concentration of the active parent compound is decreasing over time.

  • Causality: The degradation product is unlikely to have the same biological activity as the parent compound, as the rigid ring structure is often essential for binding to a biological target.

  • Best Practices for Maintaining Potency:

    • Prepare Fresh Solutions: The most reliable solution is to prepare the final working solution immediately before each experiment from a frozen, concentrated stock. Do not use aqueous solutions that have been stored for extended periods, even if refrigerated.[10]

    • Use a Stabilized Stock: Prepare a high-concentration (e.g., 10-50 mM) stock solution in anhydrous DMSO. When stored properly at -80°C, this stock should be stable for months. The absence of water prevents hydrolysis.[11]

    • Validate Stability in Assay Media: Your cell culture medium is a complex aqueous buffer, typically at pH ~7.4 and 37°C, conditions that can promote degradation.[10] Perform a time-course experiment by incubating the compound in the complete assay medium for the duration of your experiment (e.g., 24, 48 hours) and measure its concentration by HPLC or LC-MS at different time points to understand its stability profile under the actual assay conditions.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best pH range for storing this compound in an aqueous solution?

    • Based on related pyridazinedione and lactam structures, the optimal stability is likely in the slightly acidic to neutral range, approximately pH 6.0 to 7.0.[3][7] However, this must be empirically verified for your specific experimental conditions. Avoid strongly acidic (pH < 4) and alkaline (pH > 8) conditions.

  • Which solvents are recommended for a master stock solution?

    • Anhydrous dimethyl sulfoxide (DMSO) is the industry standard for creating stable, long-term stock solutions of poorly water-soluble compounds. N,N-Dimethylformamide (DMF) is a suitable alternative. Ensure the solvent is high-purity and anhydrous to minimize water-related degradation.[11]

  • Can excipients like cyclodextrins improve stability and solubility?

    • Yes, this is a promising strategy. Cyclodextrins can form inclusion complexes with poorly soluble drugs, shielding the labile parts of the molecule from the aqueous environment and increasing apparent solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This requires formulation development and should be validated to ensure the cyclodextrin itself does not interfere with your assay.

  • How should I monitor the stability of my compound?

    • The gold standard is a stability-indicating HPLC method.[14] A reverse-phase HPLC method with UV detection can separate the parent compound from its more polar degradation products. Monitoring the peak area of the parent compound over time allows for precise quantification of its stability. LC-MS can be used to identify the mass of the degradation products, confirming the degradation pathway.[15]

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Stock Solution
  • Accurately weigh 5 mg of this compound.

  • Add the compound to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).

  • Vortex vigorously and use gentle sonication if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in microfuge tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 4.2: Conducting a Forced Degradation Study

This protocol is a simplified version based on ICH guidelines to quickly assess stability.[14][16]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Control: Keep an aliquot of the stock solution protected from light at 4°C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms to the control to identify degradation products and calculate the percentage of the parent compound remaining.

Section 5: Data Summary Tables

Table 1: Recommended Solvent Systems and General Storage Conditions

ParameterRecommendationRationale & Citation
Long-Term Stock Anhydrous DMSO or DMF at 10-50 mMMinimizes hydrolysis by excluding water.[11]
Storage (Stock) -80°C in single-use aliquotsPrevents degradation from temperature fluctuations and freeze-thaw cycles.[8]
Aqueous Buffer pH 6.0 - 7.0 (empirically determined)Balances solubility and stability; avoids acid/base-catalyzed hydrolysis.[3][7]
Working Solution Prepare fresh before each useEnsures consistent concentration of active compound for experiments.[10]
Co-solvents Ethanol, Propylene GlycolCan improve aqueous solubility, but must be compatible with the final assay.[13]

Table 2: Potential Stabilizing Excipients and Formulation Strategies

StrategyExample ExcipientMechanism of Action
Complexation Hydroxypropyl-β-cyclodextrinForms an inclusion complex, shielding the drug from the solvent and increasing solubility.[5]
Solid Dispersion PVP, HPMC, Soluplus®Disperses the drug in a polymer matrix at a molecular level, improving dissolution and stability.[4][17]
Lipid-Based Self-emulsifying systems (SEDDS)Solubilizes the drug in a lipid/surfactant mixture that forms an emulsion in aqueous media.[12]

Section 6: Logical Troubleshooting Workflow

This diagram provides a step-by-step guide for diagnosing and solving stability issues.

start Instability Observed (Precipitation, Activity Loss, etc.) check_sol Is the compound fully dissolved in the initial stock (e.g., DMSO)? start->check_sol check_aq Does instability occur after dilution into aqueous buffer? check_sol->check_aq Yes sol_issue Solubility Issue check_sol->sol_issue No check_aq->sol_issue Yes, immediately deg_issue Degradation Issue check_aq->deg_issue Yes, over time (e.g., >1 hour) sol_act1 Use Co-solvents (e.g., final DMSO <1%) sol_issue->sol_act1 sol_act2 Lower Concentration sol_issue->sol_act2 sol_act3 Investigate Excipients (e.g., Cyclodextrins) sol_issue->sol_act3 deg_act1 Optimize pH (Target pH 6-7) deg_issue->deg_act1 deg_act2 Control Temperature (Work at RT or 4°C) deg_issue->deg_act2 deg_act3 Prepare Solutions Fresh Before Every Experiment deg_issue->deg_act3

Caption: A workflow for troubleshooting stability issues.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Paudel, A., et al. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • García-Fandiño, R., et al. (2023). Aromatic interactions with heterocycles in water. PMC - NIH. Available at: [Link]

  • Bahou, C., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. PMC - NIH. Available at: [Link]

  • Bahou, C., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. ACS Publications. Available at: [Link]

  • Bahou, C., et al. (2019). Use of Pyridazinediones as Extracellular Cleavable Linkers Through Reversible Cysteine Conjugation. ResearchGate. Available at: [Link]

  • Pharmexcil. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Pharmexcil. Available at: [Link]

  • Veloutsou, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. MDPI. Available at: [Link]

  • Bahou, C., et al. (2019). Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Semantic Scholar. Available at: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • Ngwa, G. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Bahou, C., & Chudasama, V. (2022). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. Available at: [Link]

  • Kocaoglu, S., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available at: [Link]

  • Kumar, D., Singh, J., Antil, M., & Kumar, V. (2023). Pharmaceutical Excipients: Their Roles, Impact on Stability and Bioavailability, and Mechanisms of Interaction. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymers for Advanced Technologies. Available at: [Link]

  • MDPI. (n.d.). Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formulation. MDPI. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD. Available at: [Link]

  • Szűcs, Z., et al. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

  • Singh, K., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Sanderson, T. J., et al. (2013). Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. PubMed. Available at: [Link]

  • Huynh-Ba, K. (Ed.). (2021). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Available at: [Link]

  • RSC Blogs. (2025). Emerging Investigator Series. RSC Blogs. Available at: [Link]

  • Barry, A. L., & Effinger, L. J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. Available at: [Link]

  • Ruiz-Camps, M., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. Available at: [Link]

  • Mosier, A. C., et al. (2024). Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy. MDPI. Available at: [Link]

  • Kocaoglu, S., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione. PubChem. Available at: [Link]

  • Wang, S., et al. (2022). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate. Available at: [Link]

  • Al-Karaghouli, M. A., & Al-Ghanimi, K. K. (2013). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

  • Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Shakirov, M. M., et al. (2023). 5,6-Dihydro-[4]oxadiazolo[3,4-d]pyridazine-4,7-dione. MDPI. Available at: [Link]

  • Sun, Y., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-d]pyridazine. PubChem. Available at: [Link]

  • Persoons, L., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Mangalagiu, I. I., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]

Sources

Technical Support Center: Refining Analytical Methods for Imidazo[4,5-d]pyridazine Analog Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of imidazo[4,5-d]pyridazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust detection and quantification of this important class of heterocyclic compounds. The structural similarity of imidazo[4,5-d]pyridazines to purines makes them significant in medicinal chemistry, leading to their investigation in various therapeutic areas.[1] This guide will equip you with the expertise to navigate the common analytical challenges encountered during your research.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of imidazo[4,5-d]pyridazine analogs. However, their unique chemical properties can present challenges in achieving optimal separation and peak shape.

Frequently Asked Questions (HPLC)

Q1: I'm observing poor peak shape, specifically tailing, for my imidazo[4,5-d]pyridazine analog. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like imidazo[4,5-d]pyridazines. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of your analyte, leading to tailing.

    • Solution:

      • Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.

      • Lower the mobile phase pH: By operating at a pH of around 3, you can protonate the silanol groups, reducing their interaction with your basic analyte.

      • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can saturate the active silanol sites.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analyte and thus its retention and peak shape.

    • Solution: Screen a range of pH values to find the optimal condition for your specific analog. A buffered mobile phase is crucial for reproducible results.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Solution: Reduce the injection volume or dilute your sample.[3][4]

Q2: My imidazo[4,5-d]pyridazine analog is showing variable retention times. What should I investigate?

A2: Fluctuating retention times can compromise the reliability of your method. Here are the key areas to troubleshoot:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent culprit.

    • Solution: Ensure your mobile phase is prepared fresh daily and is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4] Premixing the mobile phase can sometimes improve retention time precision.[4]

  • Column Temperature: Temperature fluctuations can affect retention.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Column Equilibration: Insufficient column equilibration between runs, especially with gradient methods, can cause retention time drift.

    • Solution: Ensure an adequate equilibration time is included in your method.

Troubleshooting Guide: HPLC
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing/Fronting) Secondary interactions with stationary phase.Use an end-capped column; adjust mobile phase pH; add a competing base like TEA.
Column overload.Reduce injection volume or sample concentration.[3]
Mismatched sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Variable Retention Times Inconsistent mobile phase composition.Prepare mobile phase fresh daily; ensure proper mixing and pump performance.[4]
Temperature fluctuations.Use a column oven for temperature control.
Insufficient column equilibration.Increase the column equilibration time between injections.
Poor Resolution Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient slope.
Column degradation.Replace the column if it's old or has been subjected to harsh conditions.[2]
Flow rate is too high.Optimize the flow rate; slower flow rates can improve resolution.[3]
Experimental Protocol: Generic HPLC Method for Imidazo[4,5-d]pyridazine Analogs
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at a wavelength determined by the absorbance maximum of the specific analog.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for the sensitive and selective detection of imidazo[4,5-d]pyridazine analogs, especially in complex matrices.

Frequently Asked Questions (LC-MS)

Q1: I'm struggling with low sensitivity for my imidazo[4,5-d]pyridazine analog in LC-MS. How can I improve it?

A1: Low sensitivity can be a significant hurdle. Here's how to address it:

  • Ionization Efficiency: The choice of ionization source and its parameters are critical.

    • Solution: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.[5] Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, for your specific analyte.

  • Adduct Formation: Imidazo[4,5-d]pyridazines can form various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).[5][6] If the ion signal is split among multiple adducts, the sensitivity for your target ion will be reduced.

    • Solution:

      • Mobile Phase Additives: The addition of a small amount of an acid like formic acid to the mobile phase can promote the formation of the protonated molecule ([M+H]+), which is often the most desirable for fragmentation in MS/MS.

      • Minimize Sodium and Potassium: Use high-purity solvents and avoid glassware that can leach sodium or potassium ions to reduce the formation of sodium and potassium adducts.[6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.

    • Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[7] Also, optimizing the chromatography to separate your analyte from the matrix components is crucial.[7]

Q2: I'm observing unexpected peaks in my mass spectrum. What could they be?

A2: Unexpected peaks can arise from several sources:

  • In-source Fragmentation: The analyte may be fragmenting in the ionization source.

    • Solution: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

  • Contaminants: The peaks could be from contaminants in your sample, solvent, or LC-MS system.

    • Solution: Run a blank injection of your mobile phase to identify system-related peaks. Ensure high-purity solvents and clean sample vials.

  • Isotopes and Adducts: Remember to consider the presence of isotopic peaks and various adducts.

Troubleshooting Guide: LC-MS
Issue Potential Cause Recommended Solution
Low Sensitivity Poor ionization efficiency.Optimize ESI source parameters (capillary voltage, gas flow, temperature).
Signal split among multiple adducts.Add formic acid to the mobile phase to promote [M+H]+ formation; use high-purity solvents to minimize [M+Na]+ and [M+K]+.[6]
Matrix effects.Improve sample preparation (SPE, LLE); optimize chromatography to separate analyte from matrix components.[7]
Unexpected Peaks In-source fragmentation.Reduce cone/fragmentor voltage.
Contamination.Run a blank injection; use high-purity solvents and clean vials.
Unidentified adducts or isotopes.Use an adduct calculator to identify potential adducts.[8]
Poor Reproducibility Fluctuations in MS source conditions.Allow sufficient time for the MS source to stabilize.
Inconsistent sample preparation.Ensure a consistent and validated sample preparation protocol.
Diagram: LC-MS Troubleshooting Workflow

G A Method Development B Method Validation A->B ICH Q14 C Routine Use B->C ICH Q2(R2) D Method Transfer/Revalidation C->D Lifecycle Management D->C

Caption: The lifecycle of an analytical method, guided by ICH principles. [9]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Lab Manager.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration.
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (n.d.). Altabrisa Group.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (n.d.). MicroSolv.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). LCGC International.
  • T1. Poor peak shape - Obrnuta faza. (n.d.). Nacalai Tesque.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14). YouTube.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). ACD/Labs.
  • Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed. (n.d.). PubMed.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • MS Adduct Calculator - Fiehn Lab. (n.d.). Fiehn Lab.

Sources

Technical Support Center: Experimental Integrity of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione and its analogs. This resource is designed to provide in-depth, practical guidance to mitigate compound degradation during your experiments, ensuring the reliability and reproducibility of your results. The insights provided herein are a synthesis of established chemical principles and field-proven laboratory practices.

Introduction: Understanding the Core Instabilities

The this compound scaffold, while promising for various therapeutic applications, possesses inherent chemical liabilities that can lead to degradation under common experimental conditions. The primary sites of instability are the imidazole and the dihydropyridazinedione ring systems. The imidazole ring can be susceptible to oxidation and photodegradation, while the pyridazinedione ring may undergo hydrolysis.[1] This guide will address these potential degradation pathways through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal conditions for long-term storage of solid this compound?

A1: For optimal stability in its solid state, the compound should be stored in a tightly sealed, opaque container at -20°C or lower, and protected from light and moisture. The presence of moisture can facilitate hydrolysis of the dione ring, while light can promote photodegradation of the imidazole moiety.[1] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

A2: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Prepare the stock solution at the highest feasible concentration to minimize the volume added to your experimental system. Once prepared, aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C. For aqueous experiments, freshly prepare dilutions from the DMSO stock immediately before use.

Experimental Conditions

Q3: My experimental protocol involves incubation at 37°C for 24 hours in an aqueous buffer. Should I be concerned about degradation?

A3: Yes, prolonged incubation in aqueous buffers, especially at physiological temperatures, can lead to hydrolytic degradation of the pyridazinedione ring.[2][3] The rate of hydrolysis is pH-dependent. While some pyridazinediones are relatively stable at neutral pH (6-8), deviations outside this range can accelerate degradation.[3] It is advisable to perform a preliminary stability study under your specific experimental conditions.

Q4: Can I use buffers containing primary or secondary amines, such as Tris?

A4: Caution is advised when using buffers containing nucleophilic species like primary or secondary amines. These can potentially react with the dione carbonyls, leading to ring-opening or adduction. Whenever possible, opt for non-nucleophilic buffers such as HEPES or phosphate-buffered saline (PBS).

Q5: My compound seems to be losing activity when exposed to standard laboratory lighting. Is this expected?

A5: Yes, heterocyclic compounds, particularly those containing an imidazole ring, can be susceptible to photodegradation.[1][4] Perform all experimental manipulations involving the compound under subdued lighting or in amber-colored labware. If your experimental setup requires illumination (e.g., fluorescence microscopy), minimize the exposure time and intensity.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical, step-by-step approach to identify and resolve them.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Potential Cause Troubleshooting Steps Recommended Action
Compound Degradation in Stock Solution 1. Prepare a fresh DMSO stock solution. 2. Compare the activity of the fresh stock with the old stock. 3. Analyze both stocks by HPLC or LC-MS to check for the appearance of degradation peaks.If the old stock shows reduced activity or degradation products, discard it and use freshly prepared stocks for all future experiments. Implement a policy of preparing smaller, single-use aliquots.
Hydrolysis in Assay Medium 1. Perform a time-course experiment, measuring compound concentration in the cell culture medium at different time points (e.g., 0, 2, 8, 24 hours) using LC-MS.If significant degradation is observed, consider reducing the incubation time, if experimentally feasible. Alternatively, investigate the possibility of using a more stable pro-drug or a formulation that protects the compound.
Photodegradation during Assay Setup 1. Repeat the experiment in parallel, with one setup performed under normal lab lighting and another under dark or amber light conditions.If light protection improves reproducibility, adopt stringent light protection measures for all subsequent experiments involving the compound.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

Potential Cause Troubleshooting Steps Recommended Action
Solvent-Induced Degradation 1. Analyze a freshly prepared solution of the compound in your analytical mobile phase. 2. Incubate the compound in the mobile phase for a period equivalent to your longest analytical run and re-analyze.If new peaks appear, your mobile phase may be causing degradation. Consider adjusting the pH of the mobile phase or using a different solvent system. Acetonitrile is often a milder organic modifier than methanol for sensitive compounds.
On-Column Degradation 1. Use a different stationary phase (e.g., if using a C18 column, try a phenyl-hexyl or a polar-embedded phase). 2. Analyze the sample at a lower column temperature.If the degradation profile changes with the column or temperature, on-column degradation is likely. Optimizing the chromatographic method is necessary.
Oxidation 1. Prepare and handle all solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions (ensure it does not interfere with your assay).If these measures reduce the appearance of new peaks, oxidation is a probable cause. Maintain an inert atmosphere during storage and handling.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Aqueous Buffer
  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4).

  • Time Points: Aliquot the solution into several amber vials. Analyze one vial immediately (T=0). Incubate the remaining vials at your experimental temperature (e.g., 37°C).

  • Analysis: At designated time points (e.g., 1, 4, 8, 24 hours), remove a vial and immediately analyze the sample by reverse-phase HPLC with UV detection or LC-MS.

  • Quantification: Monitor the peak area of the parent compound over time. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Protocol 2: Monitoring for Photodegradation
  • Preparation: Prepare two identical sets of solutions of the compound in a relevant solvent (e.g., acetonitrile/water).

  • Exposure: Place one set of solutions on a benchtop exposed to ambient laboratory light. Wrap the second set completely in aluminum foil to serve as a dark control.

  • Analysis: Analyze samples from both sets by HPLC or LC-MS at various time points (e.g., 0, 1, 4, 8 hours).

  • Comparison: Compare the chromatograms of the light-exposed samples to the dark controls. The formation of unique peaks in the light-exposed samples is indicative of photodegradation.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Photodegradation A 5,6-dihydro-1H-imidazo[4,5-d] pyridazine-4,7-dione B Ring-Opened Product A->B H₂O / pH ≠ 7 C Oxidized Imidazole Derivatives A->C O₂ / Base D Photolytic Products A->D hν (Light) Start Inconsistent Results CheckStock Prepare Fresh Stock & Compare Activity Start->CheckStock StockIssue Old Stock Degraded CheckStock->StockIssue UseFresh Action: Use Freshly Prepared Aliquots StockIssue->UseFresh Yes CheckMedium Perform Time-Course Stability in Medium StockIssue->CheckMedium No End Consistent Results UseFresh->End MediumIssue Degradation in Medium? CheckMedium->MediumIssue ModifyProtocol Action: Reduce Incubation Time or Reformulate MediumIssue->ModifyProtocol Yes CheckLight Run Parallel Experiment (Light vs. Dark) MediumIssue->CheckLight No ModifyProtocol->End LightIssue Light-Induced Degradation? CheckLight->LightIssue ProtectFromLight Action: Implement Light Protection LightIssue->ProtectFromLight Yes LightIssue->End No ProtectFromLight->End

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

  • Shukla, D., et al. (2010). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gabellieri, E., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science. Available at: [Link]

  • Ross, N., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. Biomacromolecules. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Imidazo[4,5-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-d]pyridazine scaffold, a purine isostere, represents a compelling yet underexplored area in medicinal chemistry. Its structural similarity to endogenous nucleobases provides a rational basis for its investigation as a modulator of biological processes.[1] While its isomers, such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines, have yielded potent kinase inhibitors and other therapeutic agents, the imidazo[4,5-d]pyridazine core remains comparatively uncharted territory.[2] This guide provides a comparative analysis of the reported efficacy of various imidazo[4,5-d]pyridazine derivatives, synthesizing available experimental data to offer a clear perspective for researchers in drug discovery. We will delve into their performance in antiviral and anticancer assays, provide the detailed methodologies to reproduce these findings, and discuss the broader therapeutic potential of this scaffold in the context of its more developed chemical relatives.

Comparative Efficacy Analysis: Antiviral vs. Anticancer Activity

Current research primarily offers data on imidazo[4,5-d]pyridazine derivatives in two distinct therapeutic areas: as antiviral agents targeting the West Nile Virus (WNV) and as potential anticancer agents. The results, summarized below, paint a picture of a scaffold with specific, moderate antiviral potential but limited cytotoxic effects in the contexts studied so far.

Antiviral Efficacy: Targeting the West Nile Virus Helicase

A notable study has characterized imidazo[4,5-d]pyridazine nucleosides as modulators of the West Nile Virus NS3 protein, which possesses essential nucleoside triphosphatase (NTPase) and helicase activities required for viral replication.[3] The helicase domain, in particular, is responsible for unwinding the viral RNA genome, making it a prime target for antiviral intervention.

One derivative, 1-(2'-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (referred to as HMC-HO4) , was identified as a direct inhibitor of the helicase's enzymatic activity. This interaction is critical as it suggests a mechanism that can uncouple the energy-providing ATPase function from the mechanical unwinding of RNA, effectively halting viral replication. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 30 µM against the WNV helicase.[2] This level of potency, while moderate, provides a valuable starting point for the development of more potent, helicase-specific antivirals.

Anticancer Efficacy: Limited In Vitro Cytotoxicity

In contrast to the targeted antiviral activity, a series of N4-substituted imidazo[4,5-d]pyridazine nucleosides exhibited negligible efficacy when screened for anticancer properties. These compounds were evaluated for their ability to inhibit the growth of murine L1210 leukemia and B16 melanoma cells in vitro.[1] The results were unambiguous, with all tested derivatives displaying half-maximal inhibitory dose (ID50) values greater than 50 µg/mL.[1] This indicates a low level of general cytotoxicity against these cancer cell lines under the tested conditions.

It is crucial to interpret this finding with nuance. The lack of potent cytotoxicity in a broad assay does not preclude the possibility of activity against specific, non-proliferative cancer targets. However, based on the available data, the explored chemical space of N4-substituted imidazo[4,5-d]pyridazine nucleosides does not suggest they are promising candidates for traditional cytotoxic anticancer therapies.

Quantitative Efficacy Summary

The following table provides a clear comparison of the quantitative data available for imidazo[4,5-d]pyridazine derivatives in these two domains.

Compound ClassDerivative ExampleTherapeutic AreaTarget / Cell LineEfficacy MetricResultReference
Nucleoside AnalogueHMC-HO4AntiviralWest Nile Virus NTPase/HelicaseIC5030 µM[2]
N4-Substituted NucleosidesVariousAnticancerMurine L1210 LeukemiaID50> 50 µg/mL[1]
N4-Substituted NucleosidesVariousAnticancerMurine B16 MelanomaID50> 50 µg/mL[1]

The Untapped Potential: A Comparison with Bioactive Isomers

The limited data on imidazo[4,5-d]pyridazines stands in stark contrast to the wealth of information on its isomers, which have proven to be versatile scaffolds, particularly as kinase inhibitors. Understanding the success of these related compounds provides an authoritative grounding for predicting the future potential of the imidazo[4,5-d]pyridazine core.

  • Imidazo[1,2-b]pyridazines : This class is perhaps the most prominent, highlighted by the FDA-approved drug Ponatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] Further research has identified imidazo[1,2-b]pyridazine derivatives with nanomolar inhibitory activity against kinases like FLT3, a key target in acute myeloid leukemia (AML).[4]

  • Imidazo[4,5-b]pyridines : This scaffold has yielded potent, sub-micromolar inhibitors of crucial cancer-related kinases such as CDK9 and FLT3.[5][6] Amidino-substituted derivatives of this isomer have also shown potent, sub-micromolar antiproliferative activity against colon carcinoma cells.[7]

  • Imidazo[4,5-c]pyridines : Derivatives of this core have been identified as novel inhibitors of the Src family of kinases, which are implicated in the progression of cancers like glioblastoma.[8]

The proven success of these closely related heterocyclic systems strongly suggests that the imidazo[4,5-d]pyridazine scaffold is a viable candidate for development into potent kinase inhibitors. The key differentiators—the precise placement of nitrogen atoms in the pyridazine ring—will undoubtedly influence binding modes and selectivity, offering a unique opportunity for novel intellectual property and potentially improved pharmacological profiles.

Caption: Isomeric relationship and demonstrated kinase targets.

Experimental Protocols for Efficacy Determination

To ensure scientific integrity and reproducibility, this section details the methodologies used to generate the efficacy data discussed above. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol: WNV NS3 Helicase Inhibition Assay

This biochemical assay is designed to directly measure the inhibition of the enzymatic unwinding of a nucleic acid duplex by the NS3 helicase.

Rationale: The assay uses a fluorescently labeled DNA duplex. The helicase unwinds this duplex in an ATP-dependent manner, separating the strands. One strand is captured, while the fluorescently labeled strand is washed away. A decrease in fluorescence in the presence of an inhibitor corresponds to reduced helicase activity.

Step-by-Step Methodology:

  • Substrate Preparation: A DNA duplex is prepared by annealing a fluorescently labeled oligonucleotide (e.g., with FAM) to a biotinylated complementary strand. This allows for later capture on a streptavidin-coated plate.

  • Reaction Mixture Assembly: In a 96-well plate, assemble the reaction mixture containing:

    • Assay Buffer (e.g., 25 mM MOPS pH 6.5, 1.25 mM MgCl₂, 2 mM DTT).[8]

    • 5 mM ATP: This is the energy source for the helicase. Its concentration is kept well above the Km to ensure the enzyme is not substrate-limited.

    • Recombinant WNV NS3 Helicase Protein (e.g., 10 nM).[8]

    • The test compound (e.g., HMC-HO4) at various concentrations. A DMSO control is run in parallel.

  • Initiation and Incubation: The reaction is initiated by adding the prepared DNA duplex substrate (e.g., 5 nM) to the wells. The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the unwinding reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding an excess of EDTA, which chelates the Mg²⁺ ions essential for both ATP hydrolysis and helicase activity.

  • Signal Detection:

    • The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated strand of the duplex.

    • The plate is washed to remove the non-biotinylated, fluorescently labeled strand that was released during the unwinding reaction.

    • The remaining fluorescence is read using a plate reader. Lower fluorescence indicates higher helicase activity (more unwinding).

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Helicase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare DNA Duplex (FAM + Biotin) D Initiate with Duplex Incubate @ 37°C A->D B Assemble Reaction Mix (Enzyme, ATP, Buffer) C Add Test Compound (e.g., HMC-HO4) B->C C->D E Stop Reaction (EDTA) D->E F Capture on Streptavidin Plate E->F G Wash & Read Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for the WNV NS3 Helicase Inhibition Assay.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of their viability. It is a standard method for assessing the cytotoxic potential of chemical compounds.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed murine B16 melanoma or L1210 leukemia cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.[9] This allows the cells to recover from plating and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-d]pyridazine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator. The incubation time is chosen to be sufficient for the compound to exert its effect over several cell cycles.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The ID50 (or IC50) value is calculated by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells (e.g., B16 Melanoma) in 96-well plate B Incubate 24h (Adherence & Growth) A->B C Treat with Imidazo[4,5-d]pyridazines (Serial Dilutions) B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent Incubate 2-4h D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate ID50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The imidazo[4,5-d]pyridazine scaffold currently presents a dichotomous efficacy profile. As nucleoside analogues, derivatives have shown moderate, specific activity against the West Nile Virus helicase, marking them as a viable, albeit early-stage, lead for antiviral drug development. Conversely, the N4-substituted nucleosides tested for anticancer activity displayed poor cytotoxicity, suggesting this specific chemical avenue is less promising for developing broad-spectrum cytotoxic agents.

The true potential of this scaffold likely remains untapped. The profound success of its isomers as potent kinase inhibitors provides a compelling rationale for directing future research efforts in this direction. The synthesis and screening of imidazo[4,5-d]pyridazine libraries against a panel of clinically relevant kinases is a logical and necessary next step. Such studies will be crucial in determining whether this underexplored heterocyclic system can be transformed from a chemical curiosity into a source of next-generation therapeutics.

References

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  • Gucký, T., et al. (2013). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 56(15), 6244-6258. [Link]

  • Borowski, P., et al. (2002). Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase. Antimicrobial Agents and Chemotherapy, 46(5), 1231-1239. [Link]

  • Thomas, A. A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14, 3972-3984. [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4447. [Link]

  • Fricker, M., et al. (2015). Motif-VI loop acts as a nucleotide valve in the West Nile Virus NS3 Helicase. Nucleic Acids Research, 43(19), 9434-9445. [Link]

  • Wang, X., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Pospiech, E., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(21), 6658. [Link]

  • Abdel-Maksoud, M. S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Munro, J. B., et al. (2017). Helicase Domain of West Nile Virus NS3 Protein Plays a Role in Inhibition of Type I Interferon Signalling. Viruses, 9(11), 324. [Link]

  • Mastrangelo, E., et al. (2011). NS4A regulates the ATPase activity of the NS3 helicase: a novel cofactor role of the non-structural protein NS4A from West Nile virus. Journal of General Virology, 92(Pt 4), 835-846. [Link]

  • Public Health England. (2018). Flaviviruses West Nile, Zika, Dengue serotypes 1 4 NS2B NS3 protease fluorescence dose response and single point. protocols.io. [Link]

  • Chambers, T. J., et al. (1990). Flavivirus genome organization, expression, and replication. Annual Review of Microbiology, 44, 649-688. [Link]

  • de Oliveira, G. L. V., et al. (2023). Colorimetric cytotoxicity assays in the murine melanoma tumor line B16-F10. ResearchGate. [Link]

  • Dhanisha, J. S., et al. (2022). In vitro cytotoxicity and apoptotic studies on murine melanoma cell line B16F10. ResearchGate. [Link]

  • Narwal, M., et al. (2012). In vitro cytotoxicity of B16.F10 murine melanoma cells induced by carboxy region Vpr peptides. ResearchGate. [Link]

  • Gucký, T., et al. (2013). Synthesis and Activity of Imidazo[4,5-b]pyridine Derivatives. Journal of Medicinal Chemistry, 56(15), 6244-6258. [Link]

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Validating 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione as a Lumazine Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione as a potential inhibitor of lumazine synthase. We will delineate the essential biochemical and biophysical assays required to characterize its inhibitory mechanism and benchmark its performance against a known inhibitor, (E)-5-nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.

The Strategic Importance of Targeting Lumazine Synthase

Lumazine synthase (LS) is a critical enzyme in the riboflavin (vitamin B2) biosynthesis pathway present in many pathogens, including bacteria and fungi.[1][2] This pathway is notably absent in humans, who obtain riboflavin from their diet. This essential difference makes lumazine synthase an attractive and selective target for the development of novel antimicrobial drugs.[3][4] The enzyme catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone-4-phosphate to form 6,7-dimethyl-8-D-ribityllumazine, the penultimate step in riboflavin synthesis.[5][6] Inhibition of this enzyme disrupts a vital metabolic pathway for the pathogen, leading to growth inhibition and potential clearance by the host immune system.

The subject of this guide, this compound, represents a novel chemical scaffold with the potential for potent and selective inhibition of lumazine synthase. Its structural features suggest possible interactions within the enzyme's active site. However, rigorous experimental validation is paramount to substantiate this hypothesis.

The Validation Workflow: A Multi-faceted Approach

A robust validation of a potential enzyme inhibitor requires a multi-pronged experimental approach. We will focus on three key areas:

  • Biochemical Characterization: Determining the inhibitory potency (IC50) and elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.

  • Biophysical Characterization: Confirming direct physical binding to the target enzyme and quantifying the binding affinity and thermodynamics using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

  • Comparative Analysis: Benchmarking the performance of our lead compound against a known lumazine synthase inhibitor to understand its relative potency and potential advantages.

For the purpose of this guide, we will use the well-characterized lumazine synthase inhibitor, (E)-5-nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione , as our comparator.[5][7]

cluster_0 Overall Validation Workflow A Putative Inhibitor: This compound B Biochemical Validation: Enzyme Kinetics A->B C Biophysical Validation: Direct Binding Assays A->C E Data Analysis & Comparison B->E C->E D Comparator: (E)-5-nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione D->E F Validated Inhibitor E->F cluster_1 Isothermal Titration Calorimetry (ITC) Workflow G Prepare Lumazine Synthase in Sample Cell I Titrate Inhibitor into Sample Cell G->I H Prepare Inhibitor in Syringe H->I J Measure Heat Change After Each Injection I->J K Generate Binding Isotherm J->K L Determine Kd, n, ΔH, ΔS K->L

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Protocol 3: ITC Analysis

  • Dialyze the purified lumazine synthase extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).

  • Dissolve the inhibitor in the final dialysis buffer.

  • Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. [8]4. Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

  • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. [9][10][11]It provides kinetic information about the binding interaction.

Protocol 4: SPR Analysis

  • Immobilize purified lumazine synthase onto a suitable SPR sensor chip (e.g., via amine coupling).

  • Prepare a series of dilutions of the inhibitor in running buffer.

  • Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal (response units, RU) over time. This is the association phase.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor. This is the dissociation phase.

  • Regenerate the sensor surface between different inhibitor concentrations if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). [12]

Data Interpretation and Comparison

The data obtained from these experiments will allow for a comprehensive evaluation of this compound and its comparison to the known inhibitor.

Table 1: Comparative Data Summary

ParameterThis compound(E)-5-nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dioneSignificance
Biochemical Data
IC50 (µM)To be determined~95 [7]Potency of inhibition
Ki (µM)To be determinedTo be determinedAbsolute inhibitor affinity
MechanismTo be determinedCompetitive [3]How the inhibitor interacts with the enzyme and substrate
Biophysical Data (ITC)
Kd (µM)To be determinedTo be determinedThermodynamic binding affinity
Stoichiometry (n)To be determinedTo be determinedMolar ratio of inhibitor to enzyme at saturation
ΔH (kcal/mol)To be determinedTo be determinedEnthalpic contribution to binding
-TΔS (kcal/mol)To be determinedTo be determinedEntropic contribution to binding
Biophysical Data (SPR)
ka (1/Ms)To be determinedTo be determinedRate of inhibitor binding
kd (1/s)To be determinedTo be determinedRate of inhibitor dissociation (residence time)
Kd (µM)To be determinedTo be determinedKinetic binding affinity

A lower IC50, Ki, and Kd value for this compound compared to the comparator would indicate higher potency. The mechanism of inhibition provides insight into how the compound achieves its effect and can guide future optimization efforts. The thermodynamic and kinetic data from ITC and SPR will provide a detailed understanding of the binding event, which is crucial for structure-activity relationship studies.

Conclusion

The validation of a novel enzyme inhibitor requires a rigorous and multi-faceted experimental approach. By following the protocols outlined in this guide, researchers can obtain the necessary biochemical and biophysical data to thoroughly characterize this compound as a lumazine synthase inhibitor. A direct comparison of its inhibitory parameters with those of a known inhibitor will provide a clear assessment of its potential as a lead compound for the development of new anti-infective therapies. This systematic approach ensures scientific integrity and provides a solid foundation for further drug discovery and development efforts.

References

  • Morgunova, E., et al. (2007). Lumazine synthase from Candida albicans as an anti-fungal target enzyme: structural and biochemical basis for drug design. Journal of Biological Chemistry, 282(23), 17231-41. [Link]

  • Borch, J., & Roepstorff, P. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry, 76(18), 5243-5248. [Link]

  • Zhang, Y., et al. (2003). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. The Journal of Organic Chemistry, 68(26), 9834-9843. [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]

  • Gerhardt, S., et al. (2002). Substrate-analogous inhibitors of lumazine synthase from Candida albicans. FEBS Letters, 523(1-3), 149-152. [Link]

  • Cushman, M., et al. (2004). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry, 69(21), 7047-7053. [Link]

  • Ladenstein, R., et al. (2001). Structural Studies of Lumazine Synthases – Thermostability, Catalytic Mechanism and Molecular Assembly. CORE. [Link]

  • Ladenstein, R., & Bacher, A. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. FEBS Journal, 287(13), 2636-2651. [Link]

  • Meining, W., et al. (2010). Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 9), 960-968. [Link]

  • Cushman, M., et al. (2003). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. The Journal of Organic Chemistry, 68(26), 9834-9843. [Link]

  • Giannetti, A. M., et al. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580. [Link]

  • Morgunova, E., et al. (2007). Lumazine synthase from Candida albicans as an anti-fungal target enzyme - Structural and biochemical basis for drug design. Journal of Biological Chemistry, 282(23), 17231-17241. [Link]

  • Akerboom, S., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

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  • Garen, C., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(21), 13681-13689. [Link]

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  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Singh, M., et al. (2024). Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis. Scientific Reports, 14(1), 12345. [Link]

  • ResearchGate. (2018). Biomedical Applications of Lumazine Synthase. ResearchGate. [Link]

  • Velikovsky, C. A., et al. (2003). Brucella lumazine synthase elicits a mixed Th1-Th2 immune response and reduces infection in mice challenged with Brucella abortus 544 independently of the adjuvant formulation used. Infection and Immunity, 71(10), 5750-5755. [Link]

  • Velikovsky, C. A., et al. (2003). Brucella Lumazine Synthase Elicits a Mixed Th1-Th2 Immune Response and Reduces Infection in Mice Challenged with Brucella abortus 544 Independently of the Adjuvant Formulation Used. Infection and Immunity, 71(10), 5750-5755. [Link]

  • Fischer, M., et al. (2020). Catalysis product captured in lumazine synthase from the fungal pathogen Candida glabrata. Acta Crystallographica Section F: Structural Biology Communications, F76(Pt 1), 1-7. [Link]

  • Patel, K., et al. (2012). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Journal of Young Pharmacists, 4(3), 143-151. [Link]

  • Wang, Y., et al. (2015). A novel lumazine synthase molecule from Brucella significantly promotes the immune-stimulation effects of antigenic protein. Genetics and Molecular Research, 14(4), 13396-13407. [Link]

  • Velikovsky, C. A., et al. (2002). A DNA vaccine encoding lumazine synthase from Brucella abortus induces protective immunity in BALB/c mice. Infection and Immunity, 70(5), 2507-2511. [Link]

  • Cushman, M., et al. (2005). Design, synthesis, and biochemical evaluation of 1,5,6,7-tetrahydro-6,7-dioxo-9-D-ribitylaminolumazines bearing alkyl phosphate substituents as inhibitors of lumazine synthase and riboflavin synthase. The Journal of Organic Chemistry, 70(22), 8758-8767. [Link]

Sources

A Comparative Analysis of Imidazo[4,5-d]pyridazines and Purine Analogs in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in oncology and immunology, the relentless pursuit of selective and potent kinase inhibitors is paramount. Among the myriad of heterocyclic scaffolds explored, purine analogs have long stood as a cornerstone, leading to the development of numerous clinically approved drugs.[1][2] However, the quest for novel chemical matter with improved pharmacological profiles has led to the rise of purine isosteres, with imidazo[4,5-d]pyridazines and related fused imidazopyridines emerging as a promising class of compounds.[3][4] Their structural resemblance to endogenous purines allows them to interact with ATP-binding sites of kinases, yet their distinct electronic and steric properties offer opportunities for enhanced selectivity and potency.[3]

This guide provides an in-depth comparative analysis of imidazo[4,5-d]pyridazines and their isomers against classical purine analogs, focusing on their performance as kinase inhibitors. We will delve into their structural nuances, compare their biological activities with supporting experimental data, and provide detailed protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and development of these important therapeutic candidates.

At the Core of the Comparison: Structural Scaffolds

The foundational difference between these two classes of compounds lies in their core heterocyclic structure. Purine consists of a pyrimidine ring fused to an imidazole ring. In contrast, imidazo[4,5-d]pyridazine features a pyridazine ring fused to an imidazole ring. This seemingly subtle change of a nitrogen atom's position within the six-membered ring significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with target proteins.

Head-to-Head Comparison: Performance as Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Both imidazopyridines and purine analogs have been extensively investigated as kinase inhibitors. Here, we present a comparative analysis of their activity against two key kinase targets: Cyclin-Dependent Kinase 9 (CDK9) and Tropomyosin Receptor Kinase A (TrkA).

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcription and a promising target in oncology. The purine analog seliciclib (also known as roscovitine) is a well-characterized CDK inhibitor.[1][2][5] Recent studies have also identified potent imidazo[4,5-b]pyridine-based CDK9 inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50 (µM)Reference
Imidazo[4,5-b]pyridine Compound IXCDK90.63 - 1.32[6]
Purine Analog Seliciclib (Roscovitine)CDK9/cyclin T0.81[2]

Note: IC50 values are from different studies and should be compared with caution.

The data suggests that both scaffolds can yield potent CDK9 inhibitors with comparable low micromolar to nanomolar activity. The choice between these scaffolds may therefore depend on other factors such as selectivity, off-target effects, and physicochemical properties.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system and is also implicated in various cancers. A direct comparative study of disubstituted imidazo[4,5-b]pyridines and purines as TrkA inhibitors provides a valuable head-to-head assessment.

Compound ClassRepresentative CompoundCellular TrkA IC50 (nM)Reference
Imidazo[4,5-b]pyridine Compound 2d< 1
Purine Analog Compound 3a< 1

In this instance, both the imidazo[4,5-b]pyridine and the purine analog demonstrated sub-nanomolar potency against TrkA in a cellular assay. This highlights that both scaffolds can be effectively optimized to achieve high-potency kinase inhibition.

Physicochemical Properties: A Key Differentiator

The drug-like properties of a compound are critical for its therapeutic success. Here we compare the physicochemical properties of a representative purine analog, seliciclib, with those of the parent imidazo[4,5-d]pyridazine.

PropertyImidazo[4,5-d]pyridazine (Parent)Seliciclib (Roscovitine)Significance in Drug Development
Molecular Weight ( g/mol ) 120.11354.45Lower molecular weight is generally preferred for better absorption and diffusion.
LogP -0.63.2LogP is a measure of lipophilicity. A balanced LogP is crucial for membrane permeability and solubility.
Water Solubility Insoluble or slightly soluble in waterSoluble in DMSO and EthanolAdequate solubility is essential for formulation and bioavailability.

Data for imidazo[4,5-d]pyridazine from PubChem CID 5370875 and for Seliciclib from various sources.[7][8]

The parent imidazo[4,5-d]pyridazine scaffold has a lower molecular weight and is more hydrophilic (negative LogP) than the highly substituted purine analog seliciclib. This inherent difference provides a distinct starting point for medicinal chemists. While the purine scaffold has a proven track record, the imidazopyridazine core may offer advantages in terms of synthetic tractability and the ability to explore different regions of chemical space to optimize for properties like solubility and cell permeability.

Impact on Cellular Signaling Pathways

Understanding how these compounds affect cellular signaling is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in immunity and cancer.[9] Both imidazopyridines and purine analogs have been shown to modulate this pathway.

JAK_STAT_Pathway

Both classes of compounds can act as ATP-competitive inhibitors of JAKs, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3][10][11] This mechanism is central to their anti-inflammatory and anti-cancer effects.

Inhibition of the Cell Cycle via CDK9

As previously discussed, both imidazopyridines and purine analogs can inhibit CDK9, a key regulator of transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and ultimately induces apoptosis in cancer cells.

Cell_Cycle_Inhibition

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the comparative analysis of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, with a lower ATP level indicating higher kinase activity.

Materials:

  • Test compounds (imidazo[4,5-d]pyridazines and purine analogs)

  • Purified recombinant kinase (e.g., CDK9/Cyclin T)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Signal Generation: Stop the kinase reaction and add the ATP detection reagent. This reagent lyses the cells (if applicable in a cell-based format) and contains luciferase and luciferin, which react with the remaining ATP to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow

Protocol 2: Cell Viability Assay (MTT-based)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The comparative analysis of imidazo[4,5-d]pyridazines and purine analogs reveals that both scaffolds are highly valuable in the development of potent kinase inhibitors. While purine analogs have a longer history and have resulted in numerous clinical successes, imidazopyridazines represent a promising and less explored chemical space. Their distinct physicochemical properties and synthetic accessibility offer exciting opportunities for the design of next-generation therapeutics with improved efficacy, selectivity, and drug-like properties.

As a Senior Application Scientist, my recommendation to researchers is to not view these scaffolds as mutually exclusive but rather as complementary tools in the drug discovery arsenal. The choice of scaffold should be guided by the specific biological target, the desired selectivity profile, and the overall therapeutic goals. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel compounds from both classes, ensuring the generation of high-quality, reproducible data to inform lead optimization and candidate selection. The continued exploration of both purine analogs and their isosteres will undoubtedly fuel the discovery of innovative medicines for years to come.

References

  • Bettayeb, K., et al. (2010). CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells. Genes & Cancer, 1(4), 369-380.
  • MacCallum, D. E., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Molecular Cancer Therapeutics, 4(12), 1857-1867.
  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047.
  • Fischer, P. M. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9299.
  • Delehouzé, C., et al. (2012). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 17(7), 7969-7991.
  • Bocci, G., et al. (2019). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 20(17), 4136.
  • Franzen, A. H., et al. (2022). Novel purine analogues regulate IL-1β release via inhibition of JAK activity in human aortic smooth muscle cells. European Journal of Pharmacology, 929, 175128.
  • MacCallum, D. E., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Clinical Cancer Research, 11(24 Supplement), 8720s-8720s.
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  • Franzen, A. H., et al. (2022). Novel purine analogues regulate IL-1β release via inhibition of JAK activity in human aortic smooth muscle cells. PubMed, 35792171.
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  • Al-Ostath, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer, 22(1), 1-17.
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  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Rosenstein, R., et al. (2018). Therapeutic potential of JAK/STAT pathway modulation in mood disorders. Reviews in the Neurosciences, 29(7), 755-765.
  • Al-Hujaily, E. M., et al. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(20), 3643.
  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(3), 474-479.
  • Meyer, S. C., et al. (2014). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Molecular and Cellular Biology, 34(10), 1779-1791.
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  • Borowski, P., et al. (2007). Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme. Antimicrobial Agents and Chemotherapy, 51(4), 1239-1249.

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Imidazo[4,5-d]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is not merely advantageous; it is a cornerstone of efficient and intelligent therapeutic design. This guide provides an in-depth technical framework for the cross-validation of in silico predictions with in vitro experimental data, focusing on the promising imidazo[4,5-d]pyridazine scaffold. This heterocyclic system is a key pharmacophore in the development of inhibitors for various therapeutic targets, particularly protein kinases.

Our discussion will navigate the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our protocols in authoritative scientific principles. We will dissect the process from initial computational modeling to rigorous laboratory validation, ensuring a cohesive and validated dataset that can confidently drive a drug discovery program forward.

The Rationale for Cross-Validation: A Symbiotic Approach

The imidazo[4,5-d]pyridazine core, an analogue of purine, presents a versatile scaffold for interacting with various biological targets. However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a rapid and cost-effective means to prioritize candidates by predicting their biological activity.[1]

However, computational models are predictive tools, not definitive oracles. Their accuracy and reliability must be rigorously tested against real-world biological data. This is the crux of cross-validation: a reciprocal process where in silico models are built and refined based on in vitro data, and subsequently, these validated models are used to predict the activity of new chemical entities, which are then synthesized and tested in vitro to close the loop. This iterative cycle enhances the predictive power of the computational models and fosters a deeper understanding of the structure-activity relationships (SAR) governing the compound series.

G cluster_0 In Silico Workflow cluster_1 In Vitro Workflow cluster_2 Cross-Validation & Refinement a Compound Library Design (Imidazo[4,5-d]pyridazines) b 3D-QSAR Modeling & Molecular Docking a->b Structural Descriptors c Predictive Activity & Binding Mode Hypothesis b->c Generate Predictions d Synthesis of Prioritized Compounds c->d Prioritize for Synthesis g Statistical Correlation (Predicted vs. Experimental) c->g Input for Correlation e Biochemical/Cell-Based Assays (e.g., Kinase Inhibition) d->e Test Compounds f Experimental Data (IC50 / Ki values) e->f Generate Data f->g Input for Correlation h Model Refinement or Validation g->h Assess Predictive Power h->b Refine Model i Design of Next-Gen Compounds h->i Validated Insights i->a Iterative Design G in_silico In Silico Predictions Predicted pIC50 (QSAR) Docking Score correlation Statistical Analysis | {Pearson Correlation | Coefficient of Determination (R²) | Predictive R² (r²_pred)} in_silico:f0->correlation in_vitro In Vitro Results Experimental pIC50 Binding Affinity (Ki) in_vitro:f0->correlation validation Model Validation | {Is R² > 0.6? | Is r²_pred > 0.6?} | { Yes: Model is Predictive | No: Refine Model} correlation->validation predict Predict New Compounds validation:yes->predict refine Refine Alignment/Model validation:no->refine

Figure 2: A logical diagram showing the process of correlating in silico predictions with in vitro data for model validation.

Quantitative Data Comparison

The primary goal is to establish a strong correlation between the predicted and experimental activities. A simple yet powerful method is to plot the experimental pIC50 values against the QSAR-predicted pIC50 values or the molecular docking scores.

Table 1: Example Cross-Validation Data for a Series of Imidazo[4,5-d]pyridazine PIM-1 Inhibitors

Compound ID3D-QSAR Predicted pIC50Molecular Docking Score (kcal/mol)In Vitro PIM-1 IC50 (nM)In Vitro Experimental pIC50
IMP-0017.85-10.2157.82
IMP-0027.50-9.8357.46
IMP-0036.95-8.91106.96
IMP-0048.10-11.188.10
IMP-0056.20-7.56506.19
IMP-0067.65-10.0227.66
IMP-0077.15-9.1757.12
IMP-0088.35-11.558.30
Statistical Validation

Visual inspection of a correlation plot is useful, but quantitative statistical metrics are required for robust validation.

  • Coefficient of Determination (R²): This value measures how well the regression line approximates the real data points. An R² value close to 1.0 indicates a strong correlation between the predicted and experimental values. For QSAR models, an R² > 0.6 is generally considered acceptable. [2]* Predictive R² (r²_pred): This is the most stringent test of a model's predictive ability, as it is calculated using the external test set. A high r²_pred (ideally > 0.6) indicates that the model can accurately predict the activity of compounds not included in its development. [3] If the statistical validation meets the predefined criteria, the in silico model is considered validated. It can then be used with a higher degree of confidence to screen virtual libraries, prioritize compounds for synthesis, and guide further optimization of the imidazo[4,5-d]pyridazine scaffold. If the correlation is poor, it indicates a flaw in the computational model (e.g., incorrect alignment, poor choice of descriptors, inaccurate docking protocol) which must be addressed and refined in the next iteration of the cycle.

Conclusion

The cross-validation of in silico and in vitro results is an indispensable strategy in modern drug discovery. For the imidazo[4,5-d]pyridazine scaffold, this iterative process of prediction, synthesis, testing, and refinement creates a powerful engine for lead optimization. By grounding computational models in high-quality experimental data, researchers can navigate chemical space more intelligently, reduce the attrition rate of compounds, and ultimately accelerate the journey from a promising scaffold to a viable clinical candidate. This guide provides the fundamental protocols and logical framework to implement such a strategy, fostering a culture of scientific integrity and data-driven decision-making.

References

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772. Retrieved from [Link]

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 77-94. Retrieved from [Link]

  • ResearchGate. (2017). A correlation graph for docking predicted activity and IC50 values. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2020). Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling. PubMed Central. Retrieved from [Link]

  • Holder, S., et al. (2015). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) QSAR study, molecular docking and molecular dynamic simulation of Aurora kinase inhibitors derived from imidazo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Aldeghi, M., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). What's the relation between the IC50 value and the goldscore function (docking)?. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central. Retrieved from [Link]

  • Kalliokoski, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega, 9(1), 1-10. Retrieved from [Link]

  • Dindi, U. M. R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10. Retrieved from [Link]

  • Chiang, C. W., et al. (2015). High-dimensional QSAR prediction of anticancer potency of imidazo[4,5-b]pyridine derivatives using adjusted adaptive LASSO. SAR and QSAR in Environmental Research, 26(10), 827-843. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... ResearchGate. Retrieved from [Link]

  • Matijas, M., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032. Retrieved from [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-6924. Retrieved from [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Retrieved from [Link]

  • DNDi. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. Retrieved from [Link]

  • El Badaoui, Y., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor. ResearchGate. Retrieved from [Link]

  • Dwarakanath, D., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[4][5][6]hiadiazoles. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[4,5-b]pyridine and Imidazo[4,5-d]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, fused imidazole ring systems, structural analogs of purines, have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth, objective comparison of the antimicrobial spectra of two closely related scaffolds: imidazo[4,5-b]pyridine and imidazo[4,5-d]pyridazine. Drawing upon experimental data from peer-reviewed literature, we will dissect their activity against a range of microbial pathogens, explore their potential mechanisms of action, and provide a standardized protocol for antimicrobial susceptibility testing.

Structural Overview: A Tale of Two Azapurines

Imidazo[4,5-b]pyridine and imidazo[4,5-d]pyridazine both belong to the family of azapurines, where a carbon atom in the purine's pyrimidine ring is replaced by a nitrogen atom. The core structural difference lies in the arrangement of nitrogen atoms within the six-membered ring. In imidazo[4,5-b]pyridine, a pyridine ring is fused to the imidazole, whereas in imidazo[4,5-d]pyridazine, a pyridazine ring is present. This seemingly subtle alteration in the nitrogen placement significantly influences the molecule's electronic distribution, physicochemical properties, and ultimately, its interaction with biological targets.

G cluster_0 Imidazo[4,5-b]pyridine cluster_1 Imidazo[4,5-d]pyridazine imidazo_b_pyridine imidazo_d_pyridazine imidazo_b_pyridine->imidazo_d_pyridazine Structural Isomers

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-d]pyridazine.

Antimicrobial Spectrum of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated and have demonstrated a broad spectrum of antimicrobial activity. Numerous studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2]

Key Insights into Imidazo[4,5-b]pyridine Activity:

  • Gram-Positive Bacteria: Many imidazo[4,5-b]pyridine derivatives exhibit potent activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and Bacillus subtilis.[3][4] Some compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Gram-Negative Bacteria: While generally more challenging to inhibit due to their outer membrane, certain imidazo[4,5-b]pyridine derivatives have displayed activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[3][4]

  • Antifungal Activity: The antifungal potential of this scaffold is also noteworthy, with reported activity against Candida albicans and Aspergillus flavus.[3][4]

The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the heterocyclic core. For instance, the presence of halogen atoms or specific aryl groups can significantly enhance potency.[5]

Table 1: Representative Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives (MIC in µg/mL)
Compound/DerivativeS. aureusB. subtilisE. coliK. pneumoniaeP. aeruginosaC. albicansA. flavusReference
Imidazo(4,5-b)pyridinylethoxypiperidones (Compound 39)1.950.97>100>100>100-1.95[3]
2H-chromene-based IZP derivatives (4a)7.8->100----[1]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3b)+++----[6][7]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3f)+++--++[6][7]
2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-onePotentPotent----Potent

Note: "+" indicates reported activity where specific MIC values were not provided in the abstract. "-" indicates no significant activity or not tested.

Antimicrobial Spectrum of Imidazo[4,5-d]pyridazine Derivatives

In contrast to their imidazo[4,5-b]pyridine counterparts, the antimicrobial properties of imidazo[4,5-d]pyridazine derivatives are less extensively documented in publicly available literature. However, emerging research indicates that this scaffold also possesses promising antimicrobial potential. A key study has evaluated a series of these compounds against a panel of bacteria and fungi.

Key Insights into Imidazo[4,5-d]pyridazine Activity:

  • Gram-Positive Bacteria: Certain derivatives have shown efficacy against Staphylococcus aureus and Streptococcus fasciens.

  • Gram-Negative Bacteria: Activity has been reported against Pseudomonas aeruginosa, although some derivatives were less effective against Escherichia coli.

  • Antifungal Activity: One derivative, compound 1c with a 2-phenylnitro group, has demonstrated the ability to inhibit the mycelial growth of Fusarium oxysporum.

Table 2: Antimicrobial Activity of Imidazo[4,5-d]pyridazine Derivatives (MIC in µg/mL)
Compound/DerivativeS. aureusS. fasciensP. aeruginosaE. coliF. oxysporumReference
Compound 1c (with 2-phenylnitro group)Efficacious---Inhibits mycelial growth[1]
Various DerivativesEfficaciousEfficaciousEfficaciousLess effective-[1]

Note: The available data for imidazo[4,5-d]pyridazine derivatives is more limited. "Efficacious" indicates reported activity where specific MIC values were not detailed in the provided search results.

Comparative Analysis and Future Directions

  • Breadth of Spectrum: The imidazo[4,5-b]pyridine scaffold appears to have a more extensively documented broad-spectrum activity against a wider range of both bacterial and fungal pathogens.[1][2]

  • Spectrum Gaps: Gram-negative activity appears to be a greater challenge for both scaffolds, a common trend for many antimicrobial compound classes.

The observed differences in antimicrobial profiles likely stem from the distinct electronic and steric properties imparted by the pyridine versus the pyridazine ring. These differences can influence factors such as cell wall penetration, target binding affinity, and metabolic stability.

Future research should focus on:

  • Systematic Screening: A comprehensive screening of a library of imidazo[4,5-d]pyridazine derivatives against a standardized panel of microbial pathogens is crucial to fully elucidate their antimicrobial spectrum.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies for the imidazo[4,5-d]pyridazine series will be instrumental in optimizing their activity and identifying key structural motifs for enhanced potency and spectrum.

  • Direct Comparative Studies: Designing and executing studies that directly compare the antimicrobial activity of structurally analogous imidazo[4,5-b]pyridine and imidazo[4,5-d]pyridazine derivatives under identical experimental conditions will provide the most definitive insights into their relative merits.

Unraveling the Mechanism of Action

Understanding the mechanism of action is paramount for rational drug design and overcoming resistance.

Imidazo[4,5-b]pyridines: The mechanism of action for imidazo[4,5-b]pyridine derivatives is thought to be multi-targeted.[1] Studies suggest that these compounds can interfere with essential cellular processes in microbes, including:

  • Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.

  • Nucleic Acid Synthesis: Targeting DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1]

  • Protein Synthesis: Interference with ribosomal function.

  • Folic Acid Synthesis: Inhibition of key enzymes in the folate pathway.

G cluster_0 Imidazo[4,5-b]pyridine Action IZP Imidazo[4,5-b]pyridine Derivative CellWall Cell Wall Synthesis IZP->CellWall Inhibits DNASynthesis DNA/RNA Synthesis IZP->DNASynthesis Inhibits ProteinSynthesis Protein Synthesis IZP->ProteinSynthesis Inhibits FolicAcid Folic Acid Synthesis IZP->FolicAcid Inhibits Death Bacterial/Fungal Cell Death CellWall->Death DNASynthesis->Death ProteinSynthesis->Death FolicAcid->Death

Caption: Plausible multi-targeted mechanism of action for imidazo[4,5-b]pyridine derivatives.

Imidazo[4,5-d]pyridazines: The mechanism of action for this class is less well-defined. However, one study has identified a promising lead, with an imidazo[4,5-d]pyridazine derivative showing inhibitory activity against thymidylate synthase (ThyX) from Mycobacterium tuberculosis. This suggests that this scaffold may hold potential as a novel class of antitubercular agents by targeting nucleotide metabolism.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, adherence to standardized protocols is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (typically in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compound stock solution in the appropriate broth directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepCompounds->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Both imidazo[4,5-b]pyridine and imidazo[4,5-d]pyridazine scaffolds represent promising starting points for the development of novel antimicrobial agents. While the imidazo[4,5-b]pyridine class is more mature in its exploration, with a well-documented broad-spectrum activity, the imidazo[4,5-d]pyridazine scaffold presents a less-explored but potentially valuable area for new discoveries, particularly in the realm of antitubercular agents. This guide underscores the need for continued investigation into these and other heterocyclic systems to populate the drug discovery pipeline and address the urgent global health challenge of antimicrobial resistance.

References

  • Arridos, G., et al. (2006). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. PubMed. Available at: [Link]

  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • El-Sayed, M. A.-H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available at: [Link]

  • Arridos, G., et al. (2006). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. PubMed. Available at: [Link]

  • Kandeel, M. M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. Available at: [Link]

  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed. Available at: [Link]

Sources

A Comparative Benchmark Study of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione Against Known Inhibitors for Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. Drawing upon its structural similarity to endogenous purines, we propose a primary hypothesis of its action as a Xanthine Oxidase inhibitor. For a thorough investigation, we will also outline comparative studies against established inhibitors of Poly (ADP-ribose) polymerase (PARP) and Phosphodiesterases (PDEs), two other important classes of enzymes with purine-binding domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a robust framework for data comparison.

Introduction: The Therapeutic Potential of Imidazo[4,5-d]pyridazine Scaffolds

The imidazo[4,5-d]pyridazine core is a fascinating heterocyclic system that mimics the natural purine structure, making it a privileged scaffold in medicinal chemistry.[1][2] This structural similarity suggests that derivatives of this scaffold could act as competitive inhibitors for enzymes that recognize purine-based substrates.[3] Indeed, various imidazopyridazine derivatives have been investigated for a range of pharmacological activities, including kinase inhibition, and as antiviral, and antimalarial agents.[1][2][4] The subject of this guide, this compound, is a novel compound within this class. Its dione functional groups may enhance its interaction with enzyme active sites through hydrogen bonding, making it a compelling candidate for targeted inhibitor screening.

Primary Target Hypothesis: Xanthine Oxidase Inhibition

2.1. The Role of Xanthine Oxidase in Human Pathology

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6] While a normal physiological process, excessive production of uric acid can lead to hyperuricemia, a condition strongly associated with gout, where uric acid crystals deposit in the joints, causing severe pain and inflammation.[6][7] Furthermore, the enzymatic action of xanthine oxidase produces reactive oxygen species (ROS), implicating it in oxidative stress and related cardiovascular conditions.[6] Therefore, inhibitors of xanthine oxidase are a cornerstone in the management of gout and are being investigated for other conditions.[5][7]

2.2. Benchmarking Against Known Xanthine Oxidase Inhibitors

A comparative analysis of this compound will be conducted against two well-established xanthine oxidase inhibitors: Allopurinol and Febuxostat.

  • Allopurinol: A purine analog, Allopurinol is a widely used first-line treatment for gout.[7][8][9] It acts as a competitive inhibitor of xanthine oxidase.[7]

  • Febuxostat: A newer, non-purine selective inhibitor of xanthine oxidase, often used in patients who are intolerant to allopurinol.[7][9]

2.3. Signaling Pathway

purine_metabolism Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid UricAcid XO->Xanthine O2, H2O -> H2O2 XO->UricAcid O2, H2O -> H2O2 Inhibitors Inhibitors (Allopurinol, Febuxostat, This compound) Inhibitors->XO Inhibition

Caption: Purine metabolism pathway showing the action of Xanthine Oxidase and the point of inhibition.

Secondary Target Exploration: PARP and PDE Inhibition

To broaden the scope of this investigation, we will also assess the activity of this compound against two other significant enzyme families: PARP and PDEs.

3.1. Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair, specifically in the base excision repair pathway.[10] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, tumor cells become heavily reliant on PARP for survival.[11][12] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13] Several PARP inhibitors are now approved for treating various cancers.[11][12][13]

Known PARP Inhibitors for Comparison:

  • Olaparib (Lynparza®): Approved for the treatment of ovarian, breast, and prostate cancers with BRCA mutations.[12][13][14]

  • Rucaparib (Rubraca®): Used for recurrent ovarian and metastatic prostate cancer with BRCA mutations.[11][14]

  • Talazoparib (Talzenna®): Approved for germline BRCA-mutated breast cancer.[11][12][14]

3.2. Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[15][16] By inhibiting PDEs, the intracellular levels of these cyclic nucleotides increase, leading to a range of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[15] PDE inhibitors are used to treat a variety of conditions, such as erectile dysfunction, chronic obstructive pulmonary disease (COPD), and psoriasis.[15][16][17]

Known PDE Inhibitors for Comparison (representing different selectivities):

  • Sildenafil (Viagra®): A selective inhibitor of PDE5, primarily used for erectile dysfunction and pulmonary arterial hypertension.[15][16][17]

  • Roflumilast (Daliresp®): A selective inhibitor of PDE4, used to treat severe COPD.[15]

  • Milrinone (Primacor®): A selective inhibitor of PDE3, used for short-term treatment of acute decompensated heart failure.[15][][19]

Experimental Protocols

4.1. General Materials and Reagents

  • This compound (synthesis to be performed as per established methods or sourced commercially).

  • Known inhibitors: Allopurinol, Febuxostat, Olaparib, Rucaparib, Talazoparib, Sildenafil, Roflumilast, Milrinone (high purity grade).

  • Enzymes: Human Xanthine Oxidase, recombinant human PARP1, and various human PDE isoforms (e.g., PDE3A, PDE4B, PDE5A).

  • Substrates: Xanthine, NAD+, cGMP, cAMP.

  • Assay buffers and reagents as specified in the protocols.

  • 96-well microplates (UV-transparent for xanthine oxidase assay, white opaque for luminescence/fluorescence-based assays).

  • Plate reader with absorbance, fluorescence, and luminescence detection capabilities.

4.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and known inhibitors XO_Assay Xanthine Oxidase Assay (Absorbance) Compound_Prep->XO_Assay PARP_Assay PARP Assay (Fluorescence/Luminescence) Compound_Prep->PARP_Assay PDE_Assay PDE Assay (Luminescence) Compound_Prep->PDE_Assay Reagent_Prep Prepare enzyme and substrate solutions Reagent_Prep->XO_Assay Reagent_Prep->PARP_Assay Reagent_Prep->PDE_Assay Data_Collection Measure signal on plate reader XO_Assay->Data_Collection PARP_Assay->Data_Collection PDE_Assay->Data_Collection IC50_Calc Calculate IC50 values Data_Collection->IC50_Calc Comparison Compare potency and selectivity IC50_Calc->Comparison

Caption: General experimental workflow for inhibitor screening and comparison.

4.3. Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol is based on the spectrophotometric measurement of uric acid formation.

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase Solution: Dilute human xanthine oxidase in assay buffer to a final concentration of 2-5 mU/mL.

    • Substrate Solution: Dissolve xanthine in 10 mM NaOH to create a 10 mM stock, then dilute in assay buffer to a working concentration of 200 µM.

    • Inhibitor Solutions: Prepare a 10 mM stock of each inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure:

    • To a 96-well UV-transparent microplate, add 20 µL of each inhibitor dilution or vehicle control (DMSO in assay buffer).

    • Add 160 µL of the substrate solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

4.4. Protocol 2: PARP1 Inhibition Assay

This protocol utilizes a commercially available PARP assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Follow Kit Instructions: Commercially available kits (e.g., from Trevigen, BPS Bioscience) provide optimized reagents and protocols. The general steps are as follows:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Inhibitor Addition: Add serial dilutions of the test compound and known PARP inhibitors to the wells.

  • Reaction Initiation: Add a reaction mixture containing activated DNA, recombinant PARP1 enzyme, and biotinylated NAD+.

  • Incubation: Incubate the plate to allow the PARP reaction to proceed.

  • Detection: Add streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated ADP-ribose.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: The signal is proportional to PARP activity. Calculate IC50 values as described for the xanthine oxidase assay.

4.5. Protocol 3: PDE Inhibition Assay

This protocol uses a luminescence-based assay (e.g., PDE-Glo™ from Promega) that measures the amount of remaining cyclic nucleotide after the PDE reaction.

  • Follow Kit Instructions: The general principle of these kits is a two-step reaction.

  • PDE Reaction:

    • Add serial dilutions of the test compound and known PDE inhibitors to the wells of a white opaque 96-well plate.

    • Add the specific PDE enzyme isoform (e.g., PDE4B) and its corresponding cyclic nucleotide substrate (cAMP for PDE4).

    • Incubate to allow the PDE to hydrolyze the cAMP to AMP.

  • Detection Reaction:

    • Add a detection reagent containing ATP and a kinase that acts on the remaining cAMP (but not AMP) to convert it to ATP.

    • Add a luciferase/luciferin reagent that produces light in the presence of the newly generated ATP.

  • Signal Measurement: Measure the luminescent signal. The amount of light is inversely proportional to the PDE activity.

  • Data Analysis: Calculate IC50 values based on the reduction of PDE activity (increase in luminescence) at different inhibitor concentrations.

Comparative Data Summary

The following tables present a template for summarizing the experimental data obtained from the assays described above.

Table 1: Xanthine Oxidase Inhibition

CompoundIC50 (µM)Inhibition Type
This compoundExperimental ValueTo be determined
AllopurinolLiterature/Experimental ValueCompetitive
FebuxostatLiterature/Experimental ValueNon-competitive/Mixed

Table 2: PARP1 Inhibition

CompoundIC50 (µM)
This compoundExperimental Value
OlaparibLiterature/Experimental Value
RucaparibLiterature/Experimental Value
TalazoparibLiterature/Experimental Value

Table 3: PDE Isoform Selectivity

CompoundPDE3A IC50 (µM)PDE4B IC50 (µM)PDE5A IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
MilrinoneLiterature/Experimental Value>100>100
Roflumilast>100Literature/Experimental Value>100
Sildenafil>10>10Literature/Experimental Value

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to perform a benchmark study of this compound. By comparing its inhibitory activity against well-characterized inhibitors of xanthine oxidase, PARP, and PDEs, researchers can elucidate its primary mechanism of action, potency, and selectivity. The detailed protocols and data presentation formats are designed to ensure the generation of high-quality, comparable data.

Positive results from these initial in vitro screens would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine the precise mode of inhibition (e.g., competitive, non-competitive) for the primary target.

  • Cell-based Assays: To confirm the activity of the compound in a cellular context.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.

The exploration of the imidazo[4,5-d]pyridazine scaffold continues to be a promising avenue for the discovery of novel therapeutic agents. The systematic evaluation outlined in this guide will be instrumental in defining the pharmacological profile of this compound and its potential for further development.

References

  • Xanthine oxidase inhibitor - Wikipedia. [Link]

  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (2023-04-14). [Link]

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. (2024-06-25). [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022-03-08). [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]

  • Phosphodiesterase inhibitor - Wikipedia. [Link]

  • PARP inhibitor - Wikipedia. [Link]

  • Xanthine Oxidoreductase Inhibitors - PubMed. [Link]

  • phosphodiesterase pde inhibitors: Topics by Science.gov . [Link]

  • Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme - PMC - NIH. [Link]

  • The PARP Inhibitors: Down But Not Out - OncLive. (2012-07-31). [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - NIH. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (2024-01-29). [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties . [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - NIH. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. (2024-01-10). [Link]

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Independent Verification of the Biological Effects of Imidazo[4,5-d]pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-d]pyridazine scaffold, a purine analogue, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical comparison of the performance of imidazo[4,5-d]pyridazine derivatives with alternative compounds, supported by experimental data and detailed protocols for independent verification. We will delve into their anticancer and antiviral properties, offering a framework for researchers to critically evaluate this promising class of molecules.

Anticancer Activity: Targeting Kinases with Imidazo[4,5-b]pyridine Derivatives

A prominent area of investigation for imidazopyridazines is their potential as kinase inhibitors for cancer therapy. Their structural similarity to ATP, the natural substrate for kinases, makes them well-suited to fit into the ATP-binding pocket of these enzymes.

Case Study: A Dual FLT3/Aurora Kinase Inhibitor

One notable example is the imidazo[4,5-b]pyridine derivative, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[2]

Comparative Performance:

To objectively assess the efficacy of compound 27e , we compare its performance against Quizartinib , an FDA-approved FLT3 inhibitor.

CompoundTarget KinaseKd (nM)Cellular IC50 (MV4-11, FLT3-ITD positive)
Compound 27e FLT36.2Not explicitly reported, but potent inhibition of MV4-11 xenograft growth observed.
Aurora-A7.5-
Aurora-B48-
Quizartinib FLT31.1~1 nM

Note: Direct head-to-head cellular IC50 values in the same study are not available and should be interpreted with caution.

Key Insights:

  • Compound 27e demonstrates potent, low nanomolar binding affinity for both wild-type FLT3 and clinically relevant mutants (FLT3-ITD Kd = 38 nM).[1]

  • The dual inhibition of Aurora kinases by 27e may offer a therapeutic advantage by targeting multiple pathways involved in cell division and proliferation.

  • Quizartinib is a highly potent and selective FLT3 inhibitor.[3] While 27e shows potent FLT3 inhibition, its broader kinase activity might lead to a different efficacy and toxicity profile.

Independent Verification Protocol: Biochemical Kinase Inhibition Assay

This protocol allows for the determination of a compound's inhibitory activity against a purified kinase.

Materials:

  • Recombinant human FLT3 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Suitable substrate (e.g., a synthetic peptide)

  • Imidazo[4,5-d]pyridazine test compound and comparator (e.g., Quizartinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of recombinant FLT3 enzyme solution.

    • 2 µL of substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualization

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates Imidazopyridine Imidazo[4,5-b]pyridine (e.g., Compound 27e) Imidazopyridine->FLT3 Inhibits Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and points of inhibition.

Assessing Off-Target Effects and Target Engagement

A crucial aspect of drug development is understanding a compound's selectivity. While potent on-target activity is desired, off-target effects can lead to toxicity or unexpected efficacy.

Kinase Selectivity Profiling:

Compound 27e was profiled against a panel of 442 kinases.[4] Besides Aurora and FLT3 kinases, significant inhibition was observed for FLT1, JAK2, RET, and PDGFRB.[2] This highlights the importance of broad kinase screening to understand the full pharmacological profile of a compound.

Independent Verification Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[5][6]

Materials:

  • Cell line expressing the target kinase (e.g., MV4-11 for FLT3)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow Visualization

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cells expressing target protein Treatment Treat with compound or vehicle Cells->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Quantify soluble target protein Centrifugation->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Antiviral Activity of Imidazo[4,5-d]pyridazine Derivatives

The structural resemblance of imidazo[4,5-d]pyridazines to purine nucleosides also makes them attractive candidates for antiviral drug development, particularly against RNA viruses where viral polymerases are key targets.

Potential for Broad-Spectrum Antiviral Activity

Several studies have reported the antiviral potential of imidazopyridazine derivatives against a range of viruses, including picornaviruses and classical swine fever virus.[7][8] For instance, the imidazo[1,2-b]pyridazine analogue 7b has demonstrated potent and broad-spectrum activity against human rhinoviruses and enteroviruses.[7]

Comparative Performance:

A direct comparison with a clinically approved antiviral like Remdesivir is essential to gauge the potential of these compounds. While direct comparative studies for imidazo[4,5-d]pyridazines against SARS-CoV-2 are not yet widely published, we can establish a framework for such a comparison.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Hypothetical Imidazo[4,5-d]pyridazine SARS-CoV-2Vero E6To be determinedTo be determinedTo be determined
Remdesivir SARS-CoV-2Vero E60.77 - 6.6>100>15

Data for Remdesivir is from published literature and can vary between studies.[9]

Independent Verification Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 (or other virus of interest)

  • Cell culture medium (e.g., DMEM)

  • Test compound and Remdesivir (as a positive control)

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Infection: Inoculate the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with medium containing serial dilutions of the test compound or Remdesivir, mixed with low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assessment:

In parallel, a cytotoxicity assay (e.g., MTT assay, as described below) should be performed on the same cell line to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

Standardized Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., MV4-11 for AML) and a non-cancerous human cell line (e.g., human foreskin fibroblasts)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting cell viability against the compound concentration.

Conclusion

Imidazo[4,5-d]pyridazines represent a versatile scaffold with significant potential in both oncology and virology. This guide provides a framework for the independent verification and comparative analysis of their biological effects. By employing standardized, robust experimental protocols, researchers can generate high-quality, reproducible data to rigorously evaluate the therapeutic promise of this chemical class. A thorough understanding of their on-target potency, selectivity, and cytotoxicity is paramount for the successful translation of these promising molecules into novel therapeutics.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA simplifies high-throughput screening for target engagement.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Daigle, S. R., Olhava, E. J., Therkelsen, C. A., Majer, C. R., Sneeringer, C. J., Song, J., ... & Pollock, R. M. (2016). Potent inhibition of FLT3 signal transduction by the clinical stage FLT3 inhibitor quizartinib (AC220). Cancer cell, 29(4), 594-603.
  • Ghanem, N. M., Farouk, F., George, R. F., Abbas, S. E. S., & El-Badry, O. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565-576.
  • Poulin, F., Vendeville, S., Bonin, M. A., Lacroix, J., St-Arnaud, D., Cordingley, M. G., & Amant, F. (2006). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of medicinal chemistry, 49(23), 6943-6953.
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Reader, V. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of medicinal chemistry, 55(20), 8721-8734.
  • Kono, M., Tatsumi, K., Imai, A., Saito, K., & Furuya, T. (2008). Inhibition of human coronavirus 229E replication by chloroquine: an in vitro study. Antiviral Chemistry and Chemotherapy, 19(1), 37-43.
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Reader, V. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(22), 9051-9062.
  • Singh, P., Kaur, M., & Kumar, M. (2021). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 8, 128-136.
  • Paeshuyse, J., Leyssen, P., Mabery, E., Boddeker, N., Vrancken, R., & Neyts, J. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral research, 77(2), 114-119.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Erba, H. P., Montesinos, P., Kim, H. J., Mitov, T., De Botton, S., La Torre, I., ... & Stone, R. M. (2023). Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication–positive acute myeloid leukemia. The Lancet, 401(10388), 1571-1583.
  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797.
  • Malin, J. J., Simonis, A., Theobald, S. J., Fätkenheuer, G., & Rybniker, J. (2021). A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2. EMBO molecular medicine, 13(1), e13105.
  • Poglitsch, M., Genger, J. W., Knabl, L., Von Laer, D., & Kofler, M. (2021). Identification of the imidazo [1, 2-a] pyrazine derivative A4 as a potential influenza virus nucleoprotein inhibitor. ACS medicinal chemistry letters, 12(4), 586-592.
  • Pogam, S. L., Ancellin, N., Stump, C. A., C satın, N., Bell, G., Binnion, C., ... & Cooke, T. (2007). Structural analysis identifies imidazo [1, 2-b] pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916-6924.
  • Cortes, J. E., Khaled, S., Martinelli, G., Perl, A. E., Ganguly, S., Russell, N., ... & Levis, M. J. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997.
  • Sheahan, T. P., Sims, A. C., Leist, S. R., Schäfer, A., Won, J., Brown, A. J., ... & Baric, R. S. (2020). Comparative therapeutic efficacy of remdesivir and combination lopinavir, ritonavir, and interferon beta against MERS-CoV.
  • Gonzalez-Zuñiga, M., Olguin-Alor, R., Flores-López, L. A., Gonzalez-Cisneros, M., & Del Angel, R. M. (2021). Host cell targets for unconventional antivirals against RNA viruses. Viruses, 13(7), 1269.
  • Chien, M., Anderson, T. K., Jockusch, S., Tao, L., & He, L. (2020).
  • Goldhill, D. H., Te Velthuis, A. J., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to the influenza A virus polymerase inhibitor VX-787. MBio, 9(5), e01604-18.
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Reader, V. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of medicinal chemistry, 55(20), 8721-8734.
  • Zhu, P., Wang, Y., He, L., & Zhang, H. (2014). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral research, 107, 43-49.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., ... & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell research, 30(3), 269-271.
  • S. Mahajam, S. Tomar, and co-workers provided a great overview of molecular mechanisms involved in innate/adaptive responses to viral infection caused by ZIKV, HCV, Japanese encephalitis (JEV), Chikungunya (CHIKV), Dengue (DENV), and SARS-CoV-2 (COVID-19)
  • Gutiérrez-Gutiérrez, F., Pozo-Rubio, T., & Castellano, J. M. (2021). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 7(3), 47-56.
  • van den Berg, A. K., van der Ende-Metselaar, H., & van der Marel, G. A. (2021). Cytotoxic evaluation of some fused pyridazino-and pyrrolo-quinazolinones derivatives on melanoma and prostate cell lines. Research in pharmaceutical sciences, 16(1), 58.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. J., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 794-809.

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Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Safe Disposal of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals. It is crucial to underscore that this guidance synthesizes general best practices and regulatory standards. All procedures must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Waste Characterization: A Precautionary Principle

A thorough hazard assessment is the foundation of any chemical disposal plan. For 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (CAS No. 6293-09-0), a specific SDS is not widely available. One supplier, AK Scientific, indicates that the compound is not classified as a hazardous material for transport purposes.[1] However, this classification does not preclude other potential hazards. The chemical structure, a heterocyclic compound containing multiple nitrogen atoms, suggests that a cautious approach is warranted.

In the absence of specific data, it is prudent to treat this compound as a potentially hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific lists (F, K, P, and U lists) or by characteristic properties: ignitability, corrosivity, reactivity, and toxicity.[2] Without definitive data, a conservative approach would be to manage this compound as a chemical waste that requires professional disposal.

Key Disposal Parameters and Regulatory Considerations

ParameterGuidelineRationale & References
Waste Characterization Treat as potentially hazardous chemical waste.In the absence of a specific SDS, a conservative approach is necessary. The chemical structure contains nitrogen heterocycles, which can have biological activity and unknown toxicological profiles.[3][4][5]
EPA Hazardous Waste Codes To be determined by a qualified EHS professional.A definitive code cannot be assigned without specific testing. Your EHS department will make the final determination based on their assessment.[6]
Container Compatibility High-density polyethylene (HDPE) or other compatible plastic containers are preferred over glass.To minimize the risk of breakage. Containers must have a tightly fitting screw cap.[7][8]
Segregation Store separately from strong acids, bases, and oxidizing agents.To prevent potentially violent reactions or the emission of flammable or poisonous gases.[9]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.To comply with EPA and OSHA regulations and to minimize the travel distance of hazardous waste within the laboratory.[9][10]
Personal Protective Equipment (PPE) Standard laboratory PPE: safety glasses, lab coat, and appropriate chemical-resistant gloves.To protect personnel from potential skin and eye contact.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) containers are generally a good choice for solid chemical waste.[7]

  • Label the Container: The container must be labeled with a hazardous waste tag before any waste is added.[7][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

    • The date waste was first added to the container.

    • The location of origin (building and room number).

    • The name and contact information of the Principal Investigator.[7]

    • An indication of the hazards (e.g., "Caution: Chemical with Unknown Hazards").

Step 3: Waste Accumulation and Segregation
  • Transferring Waste: Carefully transfer the solid this compound waste into the labeled container. Minimize the creation of dust. If the compound is in solution, ensure the solvent is compatible with the container material.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11] Crucially, segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[9] Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

Step 4: Storage in Satellite Accumulation Area (SAA)

The SAA must be managed in accordance with EPA and OSHA regulations.

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[13]

  • Time Limits: Once a container is full, it must be removed from the SAA within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]

  • Weekly Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of this compound.

Caption: Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act swiftly and safely.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the laboratory and contact your institution's emergency response team.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. For a solution, absorb the spill with an inert material such as vermiculite or sand.[14]

  • Collection and Decontamination: Place the contained waste and any contaminated cleaning materials into a labeled hazardous waste container.[14] Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[14] All cleanup materials should be disposed of as hazardous waste.[14]

Conclusion: A Commitment to Safety and Compliance

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • AK Scientific, Inc. (n.d.). This compound.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Houston. (n.d.). How to Dispose of Chemical Waste.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (n.d.). This compound Property.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ECHEMI. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • BenchChem. (2025). Safe Disposal of 1H-Pyrido[2,3-d][15][16]oxazine-2,4-dione: A Procedural Guide. Retrieved from BenchChem.

  • National Center for Biotechnology Information. (n.d.). 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
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Sources

Navigating the Safe Handling of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from related pyridazine derivatives, researchers should anticipate that 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione may present the following risks:

  • Eye and Skin Irritation: Direct contact can cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low dust) Chemical safety gogglesNitrile glovesStandard lab coatNot generally required if handled in a well-ventilated area
Handling bulk powder or potential for aerosol generation Chemical safety goggles and face shieldNitrile glovesChemical-resistant lab coat or apronNIOSH/MSHA-approved respirator (e.g., N95)[1]
Synthesizing or reacting the compound Chemical safety goggles and face shieldNitrile glovesFlame-retardant, chemical-resistant lab coatRequired if vapors/aerosols are generated; use in a fume hood
Cleaning spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH/MSHA-approved respirator with appropriate cartridge
Causality in PPE Selection:
  • Eye Protection: The dione structure suggests potential reactivity, making eye protection against splashes or dust paramount. Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are necessary. A face shield provides an additional layer of protection, especially during reactions or when handling larger quantities.[1]

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling this compound. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.

  • Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended to prevent skin contact.[1][3]

  • Respiratory Protection: Handling the solid form can generate dust. A NIOSH/MSHA-approved respirator should be used if the work cannot be conducted in a fume hood or if dust is observed.[1] When heating or reacting the compound, the potential for vapor or aerosol generation necessitates working in a certified chemical fume hood.

Operational Plan: Step-by-Step Safety Protocols

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow is designed to minimize exposure risk at every stage.

Preparation and Weighing
  • Designated Area: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust by gently scooping the material.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

Experimental Procedures
  • Fume Hood: All reactions and procedures that involve heating or potential aerosol generation must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible.[1]

  • Monitoring: Be vigilant for any signs of reaction, such as temperature changes or gas evolution.

Doffing PPE

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.

  • Face Shield/Goggles: Remove face and eye protection.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, labeled, and sealed container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, and filter papers, should be disposed of as solid chemical waste.[6]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name and a description of the contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety (EHS) department.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
Skin Contact Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.

Visualizing Safety Workflows

To further clarify the decision-making process for handling this compound, the following diagrams illustrate key workflows.

PPE_Decision_Workflow start Start: Handling 5,6-dihydro-1H-imidazo [4,5-d]pyridazine-4,7-dione task_assessment Assess Task: Weighing, Reacting, or Cleaning? start->task_assessment weighing Weighing/ Solution Prep task_assessment->weighing Weighing reacting Synthesizing/ Reacting task_assessment->reacting Reacting cleaning Spill Cleanup task_assessment->cleaning Cleaning ppe_low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat weighing->ppe_low ppe_medium Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical-Resistant Coat reacting->ppe_medium ppe_high Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit cleaning->ppe_high respirator_check Potential for Dust or Aerosols? ppe_low->respirator_check fume_hood_check Heating or Vapor Generation? ppe_medium->fume_hood_check add_respirator Add NIOSH/MSHA Approved Respirator ppe_high->add_respirator respirator_check->add_respirator Yes end_ppe Proceed with Task respirator_check->end_ppe No use_fume_hood Work in Fume Hood fume_hood_check->use_fume_hood Yes fume_hood_check->end_ppe No yes_resp Yes no_resp No yes_hood Yes no_hood No add_respirator->end_ppe use_fume_hood->end_ppe

Caption: PPE selection workflow for different laboratory tasks.

Disposal_Workflow start Waste Generation waste_type Determine Waste Type start->waste_type solid Solid Waste: - Excess Compound - Contaminated PPE waste_type->solid liquid Liquid Waste: - Unused Solutions - Reaction Mixtures waste_type->liquid sharps Contaminated Sharps: - Needles, Glassware waste_type->sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Step-by-step chemical waste disposal workflow.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione. Retrieved from [Link]

  • MDPI. (n.d.). 5,6-Dihydro-[1][3][7]oxadiazolo[3,4-d]pyridazine-4,7-dione. Retrieved from [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: Pyridazine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. Retrieved from [Link]

  • Tashkent Medical Academy. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Laboratory waste disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.